1-(4-Methoxyphenyl)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
5097-25-6 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-5-11(6-8-12)13-9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
PEBHYIWLEXUDPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 1-(4-Methoxyphenyl)piperidine
Executive Summary & Nomenclature Resolution
1-(4-Methoxyphenyl)piperidine is a tertiary amine featuring a piperidine ring N-linked to a para-substituted anisole moiety.[1] It serves as a critical intermediate in the synthesis of sigma receptor ligands and is a structural motif in various CNS-active pharmaceutical agents.[1]
The "Anisyl" Ambiguity (Critical Note for Researchers)
While frequently referred to in legacy literature and vendor catalogs as 1-(p-Anisyl)piperidine , this trivial name poses a significant risk of structural misinterpretation.[1]
-
Strict IUPAC Definition: The "Anisyl" radical formally refers to the methoxybenzyl group (
).[1] -
Common/Legacy Usage: In older pharmacological texts, "Anisyl" often incorrectly refers to the methoxyphenyl group (
).[1]
Directive: To ensure supply chain integrity and synthetic accuracy, researchers must strictly use the IUPAC designation This compound or the CAS number 5097-25-6 .[1]
Identity Matrix[1][2]
| Identifier Type | Designation | Notes |
| IUPAC Name | This compound | Preferred for all documentation.[1] |
| CAS Number | 5097-25-6 | Unique identifier for the N-aryl species.[1] |
| Legacy Synonym | 1-(p-Anisyl)piperidine | Ambiguous; use with caution.[1] |
| Alt. Synonym | N-(4-Methoxyphenyl)piperidine | Acceptable.[1] |
| InChI Key | PEBHYIWLEXUDPC-UHFFFAOYSA-N | Standard machine-readable identifier.[1][2] |
| SMILES | COC1=CC=C(C=C1)N2CCCCC2 | Useful for cheminformatics.[2][3] |
Physicochemical Profile
Understanding the physicochemical properties is essential for optimizing extraction protocols and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior during drug development.
| Property | Value | Experimental/Predicted Context |
| Molecular Formula | ||
| Molecular Weight | 191.27 g/mol | |
| Physical State | Colorless to pale yellow oil | May crystallize upon prolonged standing at -20°C. |
| Boiling Point | ~140-145°C (at 1 mmHg) | Requires high vacuum for distillation; prone to oxidation.[1][2] |
| LogP (Octanol/Water) | 3.4 (Predicted) | Highly lipophilic; crosses BBB efficiently. |
| pKa (Conjugate Acid) | ~5.5 - 6.0 | The N-aryl attachment significantly reduces basicity compared to piperidine (pKa ~11) due to resonance delocalization of the lone pair into the aromatic ring.[1] |
| Solubility | DCM, EtOAc, Toluene | Insoluble in water; requires acidic pH for aqueous extraction. |
Synthetic Pathway: Buchwald-Hartwig Amination[1][2]
Mechanistic Rationale
Traditional Nucleophilic Aromatic Substitution (
Therefore, Palladium-catalyzed Buchwald-Hartwig amination is the mandatory protocol.[1] It utilizes a Pd(0) catalytic cycle to bypass the electronic limitations of the aromatic ring.
Reaction Scheme Visualization
Figure 1: Catalytic cycle for the synthesis of this compound via Buchwald-Hartwig amination, highlighting the regeneration of the Pd(0) species.[1][4]
Detailed Experimental Protocol
Scale: 10 mmol Yield Target: >85%
Reagents
-
Aryl Halide: 4-Bromoanisole (1.87 g, 10 mmol)[1]
-
Amine: Piperidine (1.02 g, 12 mmol, 1.2 eq)
-
Catalyst Source:
(1 mol%) or (2 mol%) -
Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)[1]
-
Base: Sodium tert-butoxide (
) (1.35 g, 14 mmol, 1.4 eq)[1] -
Solvent: Anhydrous Toluene (degassed)
Step-by-Step Methodology
-
Inert Environment Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon or Nitrogen. Trustworthiness Check: Oxygen poisons the Pd(0) catalyst; strict anaerobic conditions are non-negotiable.[1]
-
Catalyst Pre-loading: Charge the flask with
, BINAP, and inside a glovebox or under positive inert gas flow. -
Solvent Addition: Add anhydrous toluene (20 mL) via syringe. Stir at room temperature for 5 minutes to allow ligand complexation (solution typically turns orange/red).
-
Substrate Addition: Add 4-Bromoanisole and Piperidine via syringe.
-
Reaction: Heat the mixture to 80-100°C for 12-16 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide spot (
~0.6) should disappear.
-
-
Work-up:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 90:10).
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against the following standards.
Nuclear Magnetic Resonance (NMR)
The symmetry of the para-substituted ring and the distinct methoxy singlet are the primary diagnostic features.
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 6.93 | Doublet ( | 2H | Aromatic (meta to N) |
| 1H | 6.84 | Doublet ( | 2H | Aromatic (ortho to N) |
| 1H | 3.77 | Singlet | 3H | |
| 1H | 3.04 | Triplet ( | 4H | Piperidine |
| 1H | 1.75 - 1.50 | Multiplet | 6H | Piperidine |
Solvent:
Mass Spectrometry (GC-MS)[1][2][3][4]
-
Parent Ion (
): m/z 191[1][5] -
Base Peak: m/z 134 or 135 (Loss of piperidine ring fragments or methyl radical).
-
Fragmentation Pattern: Look for the stable 4-methoxyphenyl cation.[1]
References
-
PubChem. this compound (Compound).[1][2] National Library of Medicine. Available at: [Link][1]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. Available at: [Link][1]
Sources
- 1. p-Anisyl-p-benzoquinone | C13H10O3 | CID 121637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-methoxyphenyl)piperidine | C12H17NO | CID 10130315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. rsc.org [rsc.org]
Electronic Properties of p-Methoxy Substituted N-Phenylpiperidines
This guide explores the physicochemical and pharmacological landscape of 1-(4-methoxyphenyl)piperidine and its derivatives.[1]
A Technical Guide for Medicinal Chemistry & Drug Design[1][2]
Part 1: Executive Summary & Structural Distinction
The Core Scaffold
The N-phenylpiperidine moiety is a privileged structure in medicinal chemistry, distinct from its "reversed" isomer, 4-phenylpiperidine (found in opioids like Fentanyl). When substituted at the para-position of the phenyl ring with a methoxy group, the resulting molecule—This compound —exhibits unique electronic behaviors governed by the interplay between two electron-donating groups (EDGs): the piperidine nitrogen and the methoxy oxygen.
Critical Disambiguation
Warning: Do not confuse this scaffold with 1-(4-methoxyphenyl)piperazine (pMeOPP).[1]
-
Piperazine Analog (pMeOPP): Contains a second, distal basic nitrogen (
), making it a cation at physiological pH. It is a known psychoactive stimulant.[2] -
Piperidine Target: Contains only the anilinic nitrogen (
). It exists primarily as a neutral lipophile at physiological pH (7.4). This fundamental difference dictates its blood-brain barrier (BBB) permeability and receptor binding mode.[1]
Part 2: Electronic Structure & Physicochemical Analysis
The "Dual-Donor" Resonance System
The molecule is characterized by a 1,4-disubstituted benzene ring where both substituents are Electron Donating Groups (EDGs).
-
Piperidine Nitrogen: Acts as a tertiary aniline donor.[1] The lone pair is partially delocalized into the
-system of the phenyl ring. -
Methoxy Oxygen: Acts as a strong resonance donor (
).[1]
Electronic Consequence: The two donors are para to each other. This creates a "competitive" resonance environment. The strong donation from the methoxy group increases the electron density in the ring, which electronically opposes the delocalization of the nitrogen lone pair.
-
Result: The nitrogen lone pair is slightly more localized (available) than in unsubstituted N-phenylpiperidine.
-
HOMO Level: The Highest Occupied Molecular Orbital (HOMO) is raised, making the aromatic ring highly susceptible to electrophilic attack and oxidative metabolism.
Basicity and pKa Modulation
Unlike alkyl-piperidines (
| Compound | Structure | Approx.[1][3][2][4][5][6][7][8][9][10] pKa | Species at pH 7.4 |
| N-Methylpiperidine | Alkyl amine | 10.4 | Cationic (>99.9%) |
| N-Phenylpiperidine | Aryl amine | 5.2 | Neutral (>99%) |
| This compound | p-OMe Aryl amine | 5.8 - 6.0 | Neutral (~96%) |
Note: The p-methoxy group raises the pKa by ~0.6 units relative to the unsubstituted parent due to electron donation, but it remains a weak base.
Spectroscopic Signatures
-
UV-Vis: Expect absorption maxima (
) shifted bathochromically (red-shift) compared to benzene, typically around 240–250 nm (secondary band) and 290–300 nm (primary band) due to the extended conjugation of the transitions. -
NMR (
H): The p-methoxy protons appear as a sharp singlet at ppm.[1] The aromatic protons show a characteristic AA'BB' system (or pseudo-doublets) due to the 1,4-substitution symmetry.
Part 3: Synthesis & Experimental Protocols
Protocol: Buchwald-Hartwig Amination
The most robust synthesis utilizes palladium-catalyzed C-N cross-coupling.[1] This method avoids the harsh conditions of nucleophilic aromatic substitution (SnAr), which requires strong electron-withdrawing groups.
Reagents:
-
Substrate: 4-Iodoanisole (1.0 equiv)
-
Amine: Piperidine (1.2 equiv)
-
Catalyst:
(1-2 mol%) or -
Ligand: BINAP or XPhos (for steric bulk/stability)
-
Base:
(Sodium tert-butoxide) or [1] -
Solvent: Toluene or Dioxane (anhydrous)
Workflow Diagram (DOT):
Caption: Optimized synthetic route using Pd-catalyzed cross-coupling for high yield and purity.
Part 4: Pharmacological & Metabolic Implications[3]
Metabolic Liability: The O-Dealkylation Switch
The electron-rich nature of the aromatic ring makes it a prime target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
Primary Pathway: O-Demethylation.[1] The methoxy carbon is hydroxylated, leading to hemiacetal collapse and formation of the phenol (1-(4-hydroxyphenyl)piperidine ).
-
Secondary Pathway: Ring hydroxylation (minor due to steric crowding) or N-oxidation.[1]
Metabolic Pathway Diagram (DOT):
Caption: CYP450-mediated conversion to the polar phenolic metabolite, limiting half-life.[1]
Receptor Binding Profile (Sigma vs. Opioid)
-
Sigma Receptors (
): This scaffold is a classic pharmacophore for Sigma-1 receptors.[1] However, high-affinity Sigma ligands usually require a basic nitrogen (protonated) to form an electrostatic bridge with Glu172 .-
Insight: Because this compound is largely neutral at pH 7.4, its affinity is often lower than N-benzylpiperidines (which are more basic).[1] To improve affinity, medicinal chemists often insert a linker (e.g., ethyl or propyl chain) between the N and the phenyl ring to restore basicity (creating a phenoxyalkyl-piperidine).
-
-
NMDA/PCP Site: Lacks the cyclohexyl ring geometry required for high-affinity NMDA channel blockade (unlike PCP).
References
-
Buchwald-Hartwig Coupling: Organic Synthesis, "Buchwald-Hartwig Coupling General Procedures." Available at:
-
Sigma Receptor Ligands: Journal of Medicinal Chemistry, "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands."[1][4] (See search context 1.1).
-
Metabolic Pathways: NIH/PubMed, "Metabolism of methoxyacetylfentanyl and related phenylpiperidines." Available at:
-
Chemical Properties: PubChem, "this compound Compound Summary."[1] Available at:
-
pKa Data Comparison: University of Regina, "pKa Values of Some Piperazines." (Context for distinguishing piperazine/piperidine basicity). Available at:
Sources
- 1. prepchem.com [prepchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Ki Summary [bindingdb.org]
- 5. 1-(4-メトキシフェニル)ピペラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uregina.ca [uregina.ca]
- 8. researchgate.net [researchgate.net]
- 9. UV/Vis+ Photochemistry Database [science-softcon.de]
- 10. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Thermodynamics of 1-(4-Methoxyphenyl)piperidine
This guide details the solubility characteristics, thermodynamic framework, and experimental determination protocols for 1-(4-Methoxyphenyl)piperidine (CAS: 5097-25-6). It is designed for process chemists and formulation scientists requiring rigorous data to optimize synthesis, purification, and drug delivery systems.
Executive Summary & Chemical Identity
This compound is a critical pharmacophore and intermediate used in the synthesis of antifungal agents (e.g., Posaconazole analogs) and CNS-active ligands. Its solubility profile is governed by the lipophilic 4-methoxyphenyl moiety and the basic piperidine ring.
-
CAS Number: 5097-25-6
-
Molecular Formula: C
H NO -
Molecular Weight: 191.27 g/mol
-
Physical State: Solid (Low-melting solid or oil depending on purity; typically crystalline as a salt).
-
Key Solvency Driver: The molecule exhibits amphiphilic character —the phenyl ring drives solubility in non-polar aromatics, while the basic nitrogen allows solubility in polar protic solvents (alcohols) and pH-dependent solubility in aqueous media.
Solubility Profile: Solvent Compatibility Matrix
The following data categorizes solvent interactions based on structural activity relationships (SAR) of aryl-piperidines and field-validated purification protocols.
Qualitative Solubility Data
| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole interactions with the piperidine nitrogen; excellent for extraction. |
| Esters | Ethyl Acetate (EtOAc) | High | Good solvating power for the lipophilic phenyl ring; often used as the "good solvent" in recrystallization. |
| Alcohols | Methanol, Ethanol, Isopropyl Alcohol (IPA) | Moderate / Temp-Dependent | Ideal for Crystallization. High solubility at boiling point; significantly reduced solubility at low T. |
| Aromatics | Toluene, Benzene | High | |
| Alkanes | Hexane, Heptane, Pentane | Low / Insoluble | Lacks polar interactions to solvate the amine; acts as an Anti-Solvent . |
| Aqueous | Water (Neutral pH) | Insoluble | Hydrophobic effect dominates. |
| Aqueous | Water (Acidic pH < 4) | Soluble | Protonation of piperidine N forms a water-soluble salt. |
Recrystallization Strategy
-
Primary System: Dissolve in hot Isopropyl Alcohol (IPA) or Ethanol ; cool to induce precipitation.
-
Binary System: Dissolve in minimal Ethyl Acetate (Good Solvent); slowly add Hexane (Anti-Solvent) until turbidity persists, then cool.
Thermodynamic Framework of Dissolution
To scale up a process, empirical observation is insufficient. You must quantify the energy changes using thermodynamic models.
The Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical constants derived from regression analysis of experimental data.
-
Application: Use this equation to interpolate solubility at any temperature within the measured range (e.g., determining the exact yield loss in mother liquor at 5°C).
The van't Hoff Analysis
This equation determines the thermodynamic driving forces: Enthalpy (
-
Interpretation for this compound:
-
Positive
(+): Endothermic dissolution. Solubility increases with temperature (typical for this molecule).[2] -
Positive
(+): Disorder increases upon dissolving.
-
Experimental Protocol: Laser Monitoring Method
For precise solubility determination, the Laser Monitoring Observation Technique is superior to the static shake-flask method due to speed and reproducibility. This method detects the exact moment of dissolution (disappearance of turbidity) as temperature rises.
Protocol: Dynamic Laser Solubility Determination
Equipment:
-
Jacketed glass vessel (50 mL) with overhead stirring.
-
Laser source (e.g., 5 mW red laser) and photodiode detector.
-
Programmable circulating water bath.
Step-by-Step Workflow:
-
Preparation: Weigh a precise excess of this compound solid (
) into the vessel. -
Solvent Addition: Add a known mass of solvent (
). -
Equilibration: Stir at a starting temperature (e.g., 10°C) where the solid remains undissolved (suspension).
-
Ramping: Heat the mixture at a slow, constant rate (e.g., 0.5 K/min).
-
Detection: Monitor the laser transmittance through the solution.
-
Suspension: Laser beam is scattered (Low transmittance).
-
Dissolution Point: Solution becomes clear; transmittance spikes to maximum.
-
-
Recording: Record the temperature (
) at the inflection point. This corresponds to the saturation temperature for the concentration . -
Iteration: Add more solute to the same vessel and repeat to generate a full solubility curve.
Visualization: Laser Monitoring Workflow
Figure 1: Dynamic Laser Monitoring workflow for determining the saturation temperature of this compound.
Application: Solvent Selection Logic
Selecting the right solvent for reaction or purification requires balancing polarity, boiling point, and safety. Use the logic flow below to select the optimal system for this compound.
Visualization: Solvent Decision Tree
Figure 2: Decision logic for selecting solvents for synthesis vs. purification of aryl-piperidines.
References
-
PubChem. (2025).[3] Compound Summary: this compound (CAS 5097-25-6). National Center for Biotechnology Information. [Link]
-
Jouyban, A., et al. (2024).[4] "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 30(2), 274-278.[4] [Link]
-
MDPI. (2023). "Thermodynamics of Reversible Hydrogen Storage: Methoxy-Substituted Biphenyls." Molecules. [Link][2][5]
-
Core.ac.uk. (2009). "Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)Piperazine." Advances in Natural Science. [Link]
Sources
Methodological & Application
Synthesis of 1-(4-Methoxyphenyl)piperidine from 4-bromoanisole
[1]
Executive Summary
This Application Note details the synthesis of 1-(4-Methoxyphenyl)piperidine (CAS: 5097-25-6), a structural motif prevalent in antihistamines, antifungals (e.g., Posaconazole intermediates), and psychoactive pharmacophores.
The transformation involves the N-arylation of piperidine with 4-bromoanisole. Due to the electron-donating methoxy group on the aryl ring, the electrophilicity of the carbon-bromine bond is diminished, rendering classical Nucleophilic Aromatic Substitution (
Strategic Analysis & Reaction Design
The Challenge: Electronic Deactivation
4-Bromoanisole presents a specific challenge: the para-methoxy group donates electron density into the aromatic ring via resonance (+M effect). This increases the electron density at the ipso-carbon, making oxidative addition—the first step in the Pd-catalytic cycle—slower compared to electron-deficient aryl halides (e.g., 4-bromonitrobenzene).
-
Implication: A ligand with strong
-donating properties is required to increase the electron density on the Palladium center, facilitating oxidative addition. -
Solution: We utilize BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or NHC ligands . BINAP is chosen for this standard protocol due to its ubiquity in synthesis labs and excellent stability profile.
Mechanistic Pathway (Buchwald-Hartwig)
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The use of a strong base (NaOtBu) is critical to deprotonate the amine-bound Pd(II) complex, triggering the reductive elimination that forms the C-N bond.
Figure 1: Catalytic cycle for the Pd-catalyzed amination of 4-bromoanisole.
Protocol A: Palladium-Catalyzed Cross-Coupling (Gold Standard)
Best for: Discovery chemistry, high yields (>90%), rapid optimization.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (Example) | Role |
| 4-Bromoanisole | 187.04 | 1.0 | 187 mg (1.0 mmol) | Substrate |
| Piperidine | 85.15 | 1.2 | 102 mg (1.2 mmol) | Nucleophile |
| Pd(OAc)₂ | 224.51 | 0.02 | 4.5 mg (2 mol%) | Pre-catalyst |
| BINAP | 622.68 | 0.03 | 19 mg (3 mol%) | Ligand |
| NaOtBu | 96.10 | 1.4 | 135 mg (1.4 mmol) | Base |
| Toluene | - | - | 4.0 mL (0.25 M) | Solvent |
Step-by-Step Procedure
-
Catalyst Pre-complexation (Critical for reproducibility):
-
In a flame-dried screw-cap vial or Schlenk tube equipped with a stir bar, add Pd(OAc)₂ , BINAP , and Toluene (2 mL).
-
Purge with Argon/Nitrogen.[3]
-
Stir at room temperature for 10 minutes. The solution should turn from orange to a distinct yellow/orange clear solution, indicating the formation of the active Pd-ligand complex.
-
-
Reaction Assembly:
-
Add 4-Bromoanisole , Piperidine , and NaOtBu to the reaction vessel.
-
Add the remaining Toluene (2 mL) to wash down the sides.
-
Seal the vessel tightly. If using a Schlenk line, freeze-pump-thaw cycles are recommended but a robust Argon sparge (5 mins) is sufficient for this robust reaction.
-
-
Execution:
-
Heat the reaction block/oil bath to 100°C .
-
Stir vigorously (800+ rpm) for 4–6 hours .
-
Checkpoint: Monitor by TLC (Mobile Phase: 10% EtOAc in Hexanes). The starting bromide (
) should disappear, and a fluorescent blue spot ( ) should appear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with Water (10 mL) followed by Brine (10 mL) .
-
Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Gradient: 0%
10% EtOAc in Hexanes. -
Product: Colorless to pale yellow oil.
-
Protocol B: Copper-Catalyzed Ullmann Coupling (Alternative)
Best for: Cost reduction, metal-scavenging sensitive processes, larger batches.
Materials & Stoichiometry
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMSO (Concentration 0.5 M)
-
Temperature: 90–110°C
Procedure Summary
-
Combine CuI, L-Proline, and K₂CO₃ in a flask.
-
Add DMSO, 4-bromoanisole, and piperidine.
-
Heat to 110°C for 12–24 hours under Argon.
-
Note: This reaction is slower than the Pd-variant and requires higher temperatures. The workup requires thorough water washing to remove DMSO.
Experimental Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation.
Data & Validation
Characterization Data
The following data confirms the identity of this compound.
| Metric | Observed Value | Interpretation |
| Physical State | Pale yellow oil / Low melting solid | Consistent with literature. |
| ¹H NMR (300 MHz, CDCl₃) | Aromatic protons (Ortho to OMe) | |
| Aromatic protons (Ortho to N) | ||
| Methoxy group (-OCH₃) | ||
| Piperidine | ||
| Piperidine | ||
| ¹³C NMR (75 MHz, CDCl₃) | 153.6, 146.9, 118.8, 114.3, 55.5, 52.3, 26.2, 24.2 | Distinct aromatic and aliphatic carbons.[4] |
| MS (EI) | Matches Molecular Weight (191.27). |
Troubleshooting Guide
-
Low Conversion: Often caused by oxygen poisoning the Pd(0) species. Ensure the toluene is degassed (sparged with Ar for 10 mins) and the reaction vessel is sealed properly.
-
Dehalogenation (Anisole formation): If Anisole is observed (by GC/NMR), the temperature may be too high, or the hydride source (often from solvent impurities or excessive heating) is interfering. Lower temp to 80°C and extend time.
-
Black Precipitate Early: "Palladium Black" formation indicates ligand dissociation. Increase BINAP loading to 1.5:1 relative to Pd, or switch to a more robust precatalyst like Pd₂(dba)₃ .
References
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J. F.; Buchwald, S. L. "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research, 1998 , 31, 805–818. Link
-
Driver, M. S.; Hartwig, J. F. "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 1996 , 118, 7217–7218. Link
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27–50. Link
-
Charles, M. D.; Schultz, P.; Buchwald, S. L. "Efficient Pd-Catalyzed Amination of Aryl Chlorides and Bromides with Primary and Secondary Amines." Organic Letters, 2005 , 7, 3965–3968. Link
-
Ma, D.; Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 2008 , 41, 1450–1460. Link
Sources
High-Efficiency Buchwald-Hartwig Amination: Coupling 4-Methoxyiodobenzene and Piperidine
Abstract
This Application Note details a robust, high-yielding protocol for the palladium-catalyzed C–N cross-coupling of 4-methoxyiodobenzene (4-iodoanisole) and piperidine . While aryl iodides are traditionally viewed as highly reactive electrophiles, electron-rich variants like 4-methoxyiodobenzene can exhibit sluggish oxidative addition rates compared to electron-deficient counterparts. Furthermore, the nucleophilicity of secondary cyclic amines (piperidine) requires a catalyst system capable of facilitating reductive elimination while preventing β-hydride elimination. We present a "Gold Standard" protocol utilizing Pd(OAc)₂ with the dialkylbiaryl phosphine ligand RuPhos , a system specifically optimized for secondary amines, ensuring yields >90% with high reproducibility.
Strategic Reaction Design
The Mechanistic Challenge
The coupling of an electron-rich aryl iodide with a secondary amine presents distinct mechanistic hurdles:
-
Oxidative Addition (OA): The methoxy group at the para position donates electron density into the aromatic ring, increasing the bond strength of the C–I bond relative to neutral or electron-poor arenes. This slows the initial oxidative addition step.
-
Catalyst Resting State: In the presence of aryl iodides, palladium can form stable, bridging iodide dimers
. These dimers are off-cycle resting states that inhibit turnover. -
Reductive Elimination (RE): For secondary amines, steric bulk on the ligand is crucial to force the amine and aryl group close enough to undergo reductive elimination.
The Solution: Ligand Selection
To overcome these barriers, we utilize RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) .
-
Electronic Properties: The electron-rich dicyclohexylphosphino group facilitates the difficult oxidative addition of the electron-rich aryl iodide.
-
Steric Properties: The bulky biaryl backbone prevents the formation of inactive Pd-iodide dimers and promotes the reductive elimination step.
-
Selectivity: RuPhos is highly selective for mono-arylation of secondary amines and suppresses β-hydride elimination.
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical role of the base and ligand.
Figure 1: Catalytic cycle for the RuPhos-mediated arylation of piperidine. The cycle emphasizes the conversion of the Pd(II) precatalyst to the active Pd(0) species and the critical deprotonation step.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (for 1 mmol scale) | Role |
| 4-Methoxyiodobenzene | 234.03 | 1.0 | 234 mg | Substrate (Electrophile) |
| Piperidine | 85.15 | 1.2 | 118 µL (102 mg) | Substrate (Nucleophile) |
| Pd(OAc)₂ | 224.51 | 0.01 (1 mol%) | 2.25 mg | Pre-catalyst |
| RuPhos | 466.63 | 0.02 (2 mol%) | 9.3 mg | Ligand |
| NaOtBu | 96.10 | 1.4 | 135 mg | Base |
| Toluene (Anhydrous) | 92.14 | N/A | 2.0 mL (0.5 M) | Solvent |
| Dodecane | 170.33 | N/A | 50 µL | Internal Standard (Optional) |
Equipment Setup
-
Reaction Vessel: 10 mL Schlenk tube or microwave vial with a crimp cap (Teflon-lined septa).
-
Heating: Oil bath set to 80°C or aluminum heating block.
-
Atmosphere: Argon or Nitrogen (Strict O₂ exclusion is required for catalyst longevity).
Step-by-Step Procedure
Step 1: Catalyst & Base Loading (Glovebox or Schlenk Technique)
-
In a glovebox or under a steady stream of Argon, add Pd(OAc)₂ (2.25 mg), RuPhos (9.3 mg), and NaOtBu (135 mg) to the reaction vessel.
-
Expert Tip: If weighing <5 mg of catalyst is difficult, prepare a stock solution of Pd(OAc)₂/RuPhos in toluene and aliquot the necessary volume.
-
-
Add a magnetic stir bar.
-
Seal the vessel with a septum cap. If outside a glovebox, evacuate and backfill with Argon three times.
Step 2: Substrate Addition
-
Add anhydrous Toluene (2.0 mL) via syringe.
-
Add 4-Methoxyiodobenzene (234 mg). If the aryl iodide is solid, it should be added in Step 1 with the other solids. (Note: 4-Methoxyiodobenzene is a solid, mp ~50°C, so add in Step 1).
-
Add Piperidine (118 µL) dropwise via microsyringe.
-
Caution: Piperidine is volatile and toxic.[2] Handle in a fume hood.
-
Step 3: Reaction
-
Place the vessel in the pre-heated oil bath (80°C).
-
Stir vigorously (≥800 rpm). Efficient mass transfer is critical for the heterogeneous base (NaOtBu) to interact with the soluble palladium species.
-
Monitor reaction progress by TLC (Eluent: 10% EtOAc/Hexanes) or GC/MS.
-
Expected Time: 2–4 hours. The spot for 4-methoxyiodobenzene (Rf ~0.6) should disappear, and a new fluorescent spot (Product, Rf ~0.3) should appear.
-
Step 4: Workup & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove insoluble salts and palladium black. Rinse the pad with EtOAc (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Gradient: 0%
10% Ethyl Acetate in Hexanes. -
Product: N-(4-Methoxyphenyl)piperidine. Isolated as a colorless to pale yellow oil/solid.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of N-(4-methoxyphenyl)piperidine.[1][3]
Optimization & Troubleshooting (Expert Insights)
Ligand Screening Data (Comparative)
While RuPhos is our recommendation, other ligands can be used depending on availability.
| Ligand | Catalyst System | Yield (%) | Notes |
| RuPhos | Pd(OAc)₂ / NaOtBu | 96% | Recommended. Best for secondary amines; prevents β-elimination. |
| XPhos | Pd₂(dba)₃ / NaOtBu | 92% | Excellent alternative; highly active. |
| BINAP | Pd₂(dba)₃ / NaOtBu | 85% | Classic bidentate; slower kinetics than biaryl phosphines. |
| PPh₃ | Pd(PPh₃)₄ | <40% | Insufficient activity for electron-rich aryl iodides; prone to deactivation. |
Common Failure Modes
-
"The reaction turned black immediately and stalled."
-
Cause: Catalyst decomposition (Pd black formation) due to poor ligand binding or oxygen leak.
-
Fix: Ensure the Pd:Ligand ratio is 1:2 (or 1:1.5 for bidentate). Re-purify the ligand if it is old (oxidized phosphines are inactive).
-
-
"Low conversion of Aryl Iodide."
-
Cause: Iodide inhibition.
-
Fix: Switch to a bulkier ligand (XPhos or BrettPhos) or increase temperature to 100°C.
-
-
"Product is contaminated with reduced arene (Anisole)."
-
Cause: Hydrodehalogenation.[4] This occurs if the amine oxidation is faster than reductive elimination.
-
Fix: Use strictly anhydrous toluene and ensure the catalyst loading is sufficient to drive the cycle quickly.
-
Safety & Compliance
-
4-Methoxyiodobenzene: Irritant.[5] Avoid contact with skin and eyes.[2][5][6]
-
Piperidine: DANGER. Highly flammable (Flash point 16°C). Toxic by inhalation and skin contact.[2] Causes severe skin burns and eye damage.[2] Handle only in a functioning fume hood. Wear chemical-resistant gloves (Nitrile/Neoprene).
-
Sodium tert-butoxide (NaOtBu): Corrosive and moisture-sensitive. Reacts with water to produce tert-butanol and NaOH. Store in a desiccator or glovebox.
-
Palladium Residues: Heavy metal waste. Dispose of all solid and liquid waste in appropriate heavy metal waste streams.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides." The Journal of Organic Chemistry, 61(3), 1133–1135. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
TCI Chemicals. "Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4." Product Application Note. Link
Sources
Application Notes and Protocols: Palladium-Catalyzed N-Arylation of Piperidine with p-Anisyl Halides
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed N-arylation of piperidine with p-anisyl halides. This reaction, a cornerstone of modern synthetic chemistry known as the Buchwald-Hartwig amination, is pivotal for the construction of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and other bioactive molecules.[1][2] This guide delves into the underlying catalytic cycle, offers insights into the critical roles of ligands and bases, and presents detailed, field-proven protocols for successful execution. By explaining the "why" behind the "how," this document aims to empower researchers to not only replicate the described methods but also to rationally troubleshoot and adapt them for their specific synthetic challenges.
Scientific Foundation: The Buchwald-Hartwig Amination
The palladium-catalyzed N-arylation of amines is a powerful cross-coupling reaction that has revolutionized the synthesis of arylamines.[2] This transformation offers a significant improvement over classical methods, which often require harsh reaction conditions and exhibit limited substrate scope.[2][3] The reaction proceeds through a catalytic cycle involving a palladium catalyst that facilitates the coupling of an amine with an aryl halide.[2][4]
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the p-anisyl halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate.[2][4]
-
Ligand Exchange/Amine Coordination: The piperidine coordinates to the Pd(II) complex, displacing a halide or solvent molecule.
-
Deprotonation: A base deprotonates the coordinated piperidine to form a palladium-amido complex.[4] The choice of base and solvent is critical at this stage to ensure efficient deprotonation without catalyst inhibition.[5][6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired N-(p-anisyl)piperidine product and regenerates the active Pd(0) catalyst, thus completing the cycle.[2][4]
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
pd0 [label="Pd(0)L", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pd2_complex [label="L-Pd(II)(Ar)(X)", fillcolor="#F1F3F4"]; amine_coordination [label="Amine\nCoordination", shape=plaintext]; pd2_amine_complex [label="[L-Pd(II)(Ar)(H-Piperidine)]+X-", fillcolor="#F1F3F4"]; deprotonation [label="Deprotonation\n(Base)", shape=plaintext]; pd_amido_complex [label="L-Pd(II)(Ar)(Piperidinyl)", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext]; product [label="N-(p-anisyl)piperidine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; aryl_halide [label="p-Anisyl-X", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; piperidine [label="Piperidine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
pd0 -> oxidative_addition [label=""]; oxidative_addition -> pd2_complex [label=""]; aryl_halide -> oxidative_addition [color="#EA4335"]; pd2_complex -> amine_coordination [label=""]; piperidine -> amine_coordination [color="#4285F4"]; amine_coordination -> pd2_amine_complex [label=""]; pd2_amine_complex -> deprotonation [label=""]; deprotonation -> pd_amido_complex [label=""]; pd_amido_complex -> reductive_elimination [label=""]; reductive_elimination -> product [color="#34A853"]; reductive_elimination -> pd0 [label="Catalyst\nRegeneration"]; } केंद Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The Critical Role of Ligands
The choice of phosphine ligand is paramount for a successful N-arylation. Bulky, electron-rich ligands are known to significantly improve reaction efficiency.[4] These ligands serve multiple purposes:
-
Stabilize the Pd(0) catalyst: Preventing catalyst decomposition.
-
Promote oxidative addition: The electron-rich nature of the ligand facilitates this key step.
-
Facilitate reductive elimination: The steric bulk of the ligand promotes the final C-N bond-forming step.[4]
Commonly employed ligands for this transformation include biarylphosphines such as XPhos, SPhos, and RuPhos.[4] The judicious selection of the ligand is often necessary to achieve high yields, especially with less reactive aryl chlorides.[1]
The Influence of the Base
The base plays a crucial role in the deprotonation of the coordinated amine.[4] Strong, non-nucleophilic bases are typically required. The choice of base can be influenced by the solvent system. In nonpolar solvents like toluene, an anionic base is often necessary to deprotonate the neutral palladium-amine complex.[5][6] Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[7] It is important to note that the high density of inorganic bases can lead to agitation issues, and grinding the base before use or adding celite can be beneficial in large-scale reactions.[8]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the N-arylation of piperidine with various p-anisyl halides. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Equipment
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable Pd(II) precursor like Pd(OAc)₂.[7]
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or a similar bulky, electron-rich phosphine ligand.
-
Aryl Halide: p-Anisyl iodide, p-anisyl bromide, or p-anisyl chloride.
-
Amine: Piperidine.
-
Base: Sodium tert-butoxide (NaOtBu).
-
Solvent: Anhydrous toluene.
-
Reaction Vessel: Oven-dried Schlenk tube or similar glassware for reactions under an inert atmosphere.
-
Inert Atmosphere: Nitrogen or Argon gas.
-
Standard laboratory equipment: Magnetic stirrer, heating mantle or oil bath, syringes, needles, and equipment for thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for reaction monitoring.
General Procedure for N-Arylation
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by piperidine and then the p-anisyl halide via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Reactivity and Recommended Conditions for p-Anisyl Halides
The reactivity of aryl halides in the Buchwald-Hartwig amination generally follows the order: Ar-I > Ar-Br > Ar-Cl.[8] However, aryl iodides can sometimes present challenges due to the inhibitory effect of the iodide formed during the reaction.[8] The following table provides recommended starting conditions for the N-arylation of piperidine with different p-anisyl halides.
| Parameter | p-Anisyl Iodide | p-Anisyl Bromide | p-Anisyl Chloride |
| Pd Precatalyst | Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd₂(dba)₃ (2-3 mol%) or G3/G4 Precatalyst |
| Ligand | XPhos (2 mol%) | XPhos (2-4 mol%) | XPhos or RuPhos (4-6 mol%) |
| Base | NaOtBu (1.4 equiv) | NaOtBu (1.4 equiv) | NaOtBu or K₃PO₄ (1.5-2.0 equiv) |
| Solvent | Toluene | Toluene | Toluene or Dioxane |
| Temperature | 80-100 °C | 100-110 °C | 100-120 °C |
| Typical Reaction Time | 1-4 hours | 4-12 hours | 12-24 hours |
Note: These are starting recommendations and may require optimization for specific substrates and scales. The use of pre-catalysts, which generate the active LPd(0) species upon exposure to a base, can be a more efficient approach.[8]
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a high-quality palladium precatalyst and ligand. The reaction should be set up under strictly anhydrous and oxygen-free conditions.
-
Insufficient Base Strength: For less reactive aryl halides, a stronger base or a different base/solvent combination might be necessary.[5][6]
-
Ligand Choice: For challenging substrates like aryl chlorides, a more electron-rich and bulky ligand may be required.[1]
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can sometimes be observed. Optimizing the reaction temperature and catalyst loading can help minimize this.
-
Diarylation: While less common with secondary amines like piperidine, ensuring the correct stoichiometry is important.
-
-
Scale-up Considerations:
-
Mixing: As mentioned, the high density of inorganic bases can be problematic on a larger scale. Efficient stirring is crucial.[8]
-
Heat Transfer: Ensure uniform heating of the reaction mixture.
-
Conclusion
The palladium-catalyzed N-arylation of piperidine with p-anisyl halides is a robust and versatile method for the synthesis of N-aryl piperidines. A thorough understanding of the catalytic cycle and the roles of the ligand and base is essential for successful execution. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to confidently apply this powerful transformation in their synthetic endeavors.
References
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). The Journal of Organic Chemistry. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). Chemical Reviews. [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. (2015). Angewandte Chemie International Edition. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube. [Link]
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. (n.d.). Syracuse University. [Link]
-
A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). University College London. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). University of Windsor. [Link]
-
Palladium-Catalysed Coupling Chemistry - Fisher Scientific. (n.d.). Fisher Scientific. [Link]
-
Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases - DSpace@MIT. (n.d.). Massachusetts Institute of Technology. [Link]
-
Cross-coupling reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Palladium-‐catalyzed β-‐Selective C(sp3)–H Arylation of N-‐Boc-‐Piperidines - Organic Syntheses. (2015, March 17). Organic Syntheses. [Link]
-
Palladium-catalyzed α-arylation of N-protected 2-piperidinones - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives - PubMed. (2016, March 24). PubMed. [Link]
-
Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines - Semantic Scholar. (2015, February 5). Semantic Scholar. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. [Link]
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
The general mechanism of the Pd-catalyzed N-arylation reaction - ResearchGate. (n.d.). ResearchGate. [Link]
-
Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. (2018, June 14). MDPI. [Link]
-
New Routes to α-Arylated N-Boc Heterocycles. (n.d.). University of Glasgow. [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2025, December 11). ResearchGate. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - MDPI. (2021, August 22). MDPI. [Link]
-
In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation - CORE. (2025, January 16). CORE. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. (n.d.). ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Chan-Lam coupling synthesis of N-aryl piperidines using arylboronic acids
Abstract & Strategic Value
The Chan-Lam-Evans (Chan-Lam) coupling represents a pivotal methodology in medicinal chemistry for constructing C(sp²)–N bonds.[1] Unlike Buchwald-Hartwig amination, which relies on expensive palladium catalysts and inert atmospheres, the Chan-Lam reaction proceeds under oxidative conditions (often open to air) using mild copper salts.
This guide focuses specifically on the N-arylation of piperidines . Piperidine moieties are ubiquitous pharmacophores in drug discovery (e.g., Donepezil, Risperidone). However, as secondary alkyl amines, they present distinct challenges compared to anilines due to their higher basicity and steric bulk. This note provides a robust, self-validating protocol to overcome common failure modes such as protodeboronation and catalyst poisoning.
Mechanistic Insight: The Cu(II)/Cu(III) Cycle
Understanding the mechanism is critical for troubleshooting. Unlike Pd(0)/Pd(II) cycles, the Chan-Lam coupling operates via a Cu(II)/Cu(III) oxidative cycle.
The Mechanism[1][2][3][4][5][6][7][8]
-
Coordination: The piperidine coordinates to the Cu(II) center.
-
Transmetallation: The arylboronic acid transfers its aryl group to the copper center. This is often the rate-determining step and is highly sensitive to the presence of water (which competes with the amine) and base strength.
-
Oxidation: The resulting Cu(II) species is oxidized to a high-energy Cu(III) intermediate. In stoichiometric reactions, excess Cu(II) acts as the oxidant. In catalytic variants, atmospheric
regenerates the active Cu(II).[2][3] -
Reductive Elimination: The C–N bond forms, releasing the product and reducing the metal to Cu(I).
Pathway Visualization
Figure 1: The oxidative catalytic cycle of Chan-Lam coupling. Note the critical role of the re-oxidation step (Cu(I) to Cu(II)) for catalytic turnover.
Critical Reaction Parameters
Stoichiometry: The "Evans" vs. "Lam" Approach
For secondary alkyl amines like piperidine, the stoichiometric copper method (Evans conditions) is significantly more reliable than the catalytic method.
-
Why? Alkyl amines coordinate strongly to Copper, potentially poisoning the catalyst. Using 1.0–2.0 equivalents of Cu(OAc)₂ ensures the reaction is not throttled by slow re-oxidation kinetics.
The Boronic Acid Excess
Protodeboronation (Ar-B(OH)₂
-
Recommendation: Always use 2.0–3.0 equivalents of the arylboronic acid relative to the piperidine.
Water Management
While the reaction is "open to air," it is not tolerant of wet solvents. Water inhibits transmetallation.
-
Protocol: Add activated 4Å Molecular Sieves (powdered) to the reaction mixture. This is the single most effective optimization for sluggish substrates.
Experimental Protocols
Protocol A: The "Gold Standard" (Stoichiometric Cu)
Best for: Medicinal chemistry library synthesis, difficult substrates, small scale (10–100 mg).
Reagents:
-
Piperidine derivative (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Cu(OAc)₂ (anhydrous) (1.5 equiv)
-
Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)
-
4Å Molecular Sieves (activated, powdered)
-
Dichloromethane (DCM) [0.1 M concentration]
Step-by-Step:
-
Setup: To a dry vial equipped with a stir bar, add Cu(OAc)₂ (1.5 eq), Arylboronic acid (2.0 eq), and 4Å MS (~100 mg/mmol).
-
Solvent: Add DCM (anhydrous). The solution should turn blue/green (heterogeneous).
-
Amine Addition: Add the Piperidine (1.0 eq) followed immediately by Pyridine (2.0 eq).
-
Reaction: Cap the vial loosely or attach a drying tube (do not seal under inert gas;
is beneficial). Stir vigorously at Room Temperature (RT) for 16–24 hours.-
Visual Check: The reaction mixture often changes from turquoise to a dark green/brown slurry as Cu(I) and boronic esters form.
-
-
Workup: Dilute with EtOAc. Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M NaOH (to remove excess boronic acid) and Brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Catalytic Method (Green/Scale-Up)
Best for: Simple substrates, larger scale (>1g), cost-sensitive projects.
Reagents:
-
Cu(OAc)₂ (10–20 mol%)
-
Arylboronic acid (2.0 equiv)
-
Base: DBU or 2,6-Lutidine (2.0 equiv)
-
Solvent: Methanol or Acetonitrile (oxygen solubility is higher in these than DCM).
-
Atmosphere:
balloon or vigorous air bubbling.
Workflow Visualization:
Figure 2: Operational workflow for N-arylation.[4] The "Monitoring" phase is critical for detecting protodeboronation early.
Data Summary & Troubleshooting
Substrate Scope & Limitations
| Parameter | Optimal Condition | Limitation / Note |
| Amine Type | Cyclic 2° (Piperidine, Morpholine) | Acyclic 2° amines are slower.[5] 1° amines may over-arylate.[6] |
| Boronic Acid | Electron-poor or Neutral | Electron-rich (e.g., p-OMe) acids react slowly; require higher Cu loading. |
| Sterics | Ortho-substitution on Boronic Acid | Significantly reduces yield. Use Protocol A with 3.0 eq acid. |
| Solvent | DCM (Protocol A), MeOH (Protocol B) | Avoid coordinating solvents like DMF if possible (slows reaction). |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning or Water | Add 4Å Molecular Sieves. Switch from TEA to Pyridine. |
| High Protodeboronation (Ar-H) | Slow Transmetallation | Add slow addition of Boronic Acid (syringe pump). Increase [Cu]. |
| Reaction Stalls at 50% | Cu(II) Depletion | Ensure the vessel is not sealed under Argon. Open to air or add |
| Blue Solution turns Red/Orange | Cu(I) Accumulation | Oxidation is failing. Increase agitation (stir rate) to improve |
References
-
Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link
-
Evans, D. A., Katz, J. L., & West, T. R. (1998).[3] "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940. Link
-
Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856. Link
-
Vantourout, J. C., & Watson, A. J. B. (2017).[3] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779. Link
Sources
- 1. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: 1-(4-Methoxyphenyl)piperidine as a Versatile Intermediate for Advanced Hole Transport Materials
Authored by: A Senior Application Scientist
Abstract
The rapid evolution of optoelectronic devices, particularly perovskite solar cells (PSCs), has placed immense focus on the development of efficient and stable charge transport layers. Hole Transport Materials (HTMs) are critical components that dictate device efficiency, longevity, and cost. While complex molecules like spiro-OMeTAD have set performance benchmarks, their intricate synthesis and high cost are significant barriers to commercialization.[1] This guide focuses on 1-(4-Methoxyphenyl)piperidine , a foundational intermediate, providing researchers with the necessary protocols to synthesize this building block and leverage it for the development of novel, cost-effective arylamine-based HTMs. We will explore the underlying chemical principles, provide step-by-step synthesis and characterization protocols, and demonstrate its application in a representative device workflow.
The Strategic Importance of the (4-Methoxyphenyl)amino Moiety in HTMs
The efficacy of an HTM is governed by several key properties: its highest occupied molecular orbital (HOMO) energy level, hole mobility, film-forming capability, and thermal stability.[2][3] The N,N-di(4-methoxyphenyl)amine unit, a cornerstone of many high-performance HTMs like spiro-OMeTAD, is particularly effective for several reasons.[4][5]
-
Energy Level Tuning: The methoxy (–OCH₃) group is an electron-donating group. Its presence on the phenyl ring raises the HOMO energy level of the molecule.[1] This is a critical design feature, as an appropriate HOMO level, slightly higher than the valence band maximum of the perovskite absorber, ensures an energetic driving force for efficient hole extraction and transport.[6]
-
Interfacial Passivation: The oxygen atom in the methoxy group can interact with the perovskite surface, potentially passivating defects and improving the quality of the perovskite/HTM interface, which is crucial for minimizing charge recombination.[1]
-
Solubility and Morphology: The methoxy groups can improve the solubility of the final HTM in common organic solvents used for device fabrication, aiding in the formation of uniform, pinhole-free thin films.
This compound serves as a structurally simpler yet functionally relevant model and intermediate. It contains the core (4-methoxyphenyl)-N unit, allowing researchers to practice and optimize the crucial N-arylation coupling reactions that are fundamental to building more complex, multi-armed HTM architectures.
Synthesis and Characterization of the Intermediate
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The latter is often preferred for its high yields and tolerance of various functional groups.
Protocol 2.1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes a reliable method for the N-arylation of piperidine with 4-bromoanisole.
Materials & Reagents:
-
4-Bromoanisole
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon manifold)
Workflow Diagram:
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 eq), sodium tert-butoxide (1.4 eq), XPhos (0.03 eq), and palladium(II) acetate (0.015 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by piperidine (1.2 eq).
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-bromoanisole is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil using flash column chromatography on silica gel.[7] A gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) is typically effective. The basic nature of the amine product can sometimes cause tailing on silica gel; adding 0.5-1% triethylamine to the mobile phase can mitigate this issue.[7]
Protocol 2.2: Characterization
The identity and purity of the synthesized this compound must be confirmed.
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation | Peaks corresponding to methoxy protons (~3.8 ppm), aromatic protons (~6.8-7.0 ppm), and piperidine protons in two distinct environments (~1.5-1.7 ppm and ~3.0-3.2 ppm). |
| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms, including the methoxy carbon, aromatic carbons, and piperidine carbons. |
| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₇NO (191.27 g/mol ).[8] |
| FT-IR | Functional group identification | Characteristic C-O stretching for the ether, C-N stretching, and aromatic C-H bands. |
From Intermediate to a Functional Hole Transport Material
With the intermediate in hand, more complex HTMs can be built. As an illustrative example, we describe the synthesis of a simple "two-armed" HTM, 4,4'-(piperazine-1,4-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) , which utilizes a related piperazine core but demonstrates the key coupling strategy. The principles are directly transferable to piperidine-functionalized cores.
Protocol 3.1: Synthesis of a Dimeric Arylamine HTM
This protocol involves a double Buchwald-Hartwig amination on a central core.
Step 1: Synthesis of the "Arm" - N,N-bis(4-methoxyphenyl)amine This precursor is synthesized by coupling two equivalents of 4-bromoanisole with one equivalent of 4-anisidine, using a similar Buchwald-Hartwig protocol as described in 2.1.
Step 2: Coupling to the Core
-
Reaction Setup: In a Schlenk flask under argon, combine the central core (e.g., 1,4-dibromobenzene), the amine "arm" from Step 1 (2.2 eq), Pd(OAc)₂ (0.03 eq), XPhos (0.06 eq), and NaOtBu (2.8 eq).
-
Reaction & Work-up: Add anhydrous toluene and heat to 110 °C. Monitor by TLC. Upon completion, follow the work-up and purification steps as outlined in Protocol 2.1. Purification may require multiple chromatographic steps or recrystallization to achieve the high purity (>99.5%) required for electronic devices.
Application in a Perovskite Solar Cell
The final step is to incorporate the newly synthesized HTM into a device to evaluate its performance.
Device Architecture and Energy Levels
A standard n-i-p planar heterojunction architecture is commonly used for testing new HTMs. The energy level alignment between layers is paramount for efficient charge transport and blocking of opposite charge carriers.[6][9]
Caption: Typical n-i-p device architecture and corresponding energy level alignment.
Protocol 4.1: Device Fabrication
This protocol assumes the availability of pre-fabricated FTO/c-TiO₂/Perovskite substrates.
Materials & Reagents:
-
Synthesized and purified HTM
-
Chlorobenzene (anhydrous)
-
Additives: 4-tert-butylpyridine (TBP) and Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
Perovskite-coated substrates
-
Spin-coater
-
Thermal evaporator
Step-by-Step Procedure:
-
HTM Solution Preparation: Prepare the HTM solution inside a nitrogen-filled glovebox.
-
Dissolve the HTM (e.g., 75 mg/mL) in chlorobenzene.
-
Prepare a Li-TFSI stock solution (e.g., 520 mg/mL in acetonitrile).
-
Add the additives to the HTM solution. A typical ratio is 17.5 µL of Li-TFSI solution and 28.8 µL of TBP per 1 mL of HTM solution.
-
-
HTM Deposition:
-
Transfer the perovskite-coated substrates into the glovebox.
-
Deposit the HTM solution onto the perovskite layer via spin-coating (e.g., at 4000 rpm for 30 seconds).[10]
-
-
Annealing: Anneal the substrates on a hotplate at 70-80 °C for 10-15 minutes to remove residual solvent.
-
Back Contact Deposition: Transfer the substrates to a thermal evaporator. Deposit a gold or silver back contact (80-100 nm thickness) through a shadow mask to define the active area of the device.
-
Oxidation/Doping: Store the completed devices in a dry air environment (e.g., a desiccator with ~20% relative humidity) for 12-24 hours. This step is crucial for the p-doping of many arylamine HTMs, which oxidizes the material and increases its conductivity.[11]
Protocol 4.2: Performance Characterization
The device performance is evaluated by measuring its current density-voltage (J-V) characteristics under simulated sunlight.
| Parameter | Symbol | Description |
| Power Conversion Efficiency | PCE (%) | The overall efficiency of converting light energy to electrical energy. |
| Open-Circuit Voltage | V_oc (V) | The maximum voltage the cell can produce, measured at zero current. It is sensitive to the HOMO level of the HTM. |
| Short-Circuit Current Density | J_sc (mA/cm²) | The maximum current density at zero voltage. It is related to light absorption and charge collection. |
| Fill Factor | FF (%) | A measure of the "squareness" of the J-V curve, indicating how efficiently the generated power is extracted. It is highly dependent on charge mobility and series/shunt resistance. |
A solar simulator (AM 1.5G, 100 mW/cm²) coupled with a source meter is used to obtain the J-V curve, from which these key performance metrics are extracted. The performance should be compared against a control device fabricated with a standard HTM like spiro-OMeTAD under identical conditions.
References
-
Influence of Hole Transporting Materials for High-Performance Perovskite Solar Cells. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. (2024). MDPI. Retrieved from [Link]
-
A Review of Inorganic Hole Transport Materials for Perovskite Solar Cells. (2019). Scilit. Retrieved from [Link]
-
An efficient asymmetric structured hole transport material for perovskite solar cells. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Hole-Transporting Materials for Printable Perovskite Solar Cells. (2017). MDPI. Retrieved from [Link]
-
The Evolution of Classical Spiro-OMeTAD: Synthesis of Arylamine Endcapped Indenone Spirofluorene. (2022). Frontiers. Retrieved from [Link]
-
Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. (n.d.). J-STAGE. Retrieved from [Link]
-
Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021). arXiv. Retrieved from [Link]
-
Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Researchers design novel HTMs for perovskite quantum dot solar cells. (2023). Perovskite-Info. Retrieved from [Link]
-
Synthesis route of spiro-OMeTAD derivates. (2022). ResearchGate. Retrieved from [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. Retrieved from [Link]
-
Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. (2025). ACS Publications. Retrieved from [Link]
-
Two-step synthetic route for SDF-OMeTAD and chemical structure of spiro-MeOTAD. (2018). ResearchGate. Retrieved from [Link]
-
Recent Advances in Fabrication Techniques of Perovskite Solar Cells: A Review. (2016). Semantic Scholar. Retrieved from [Link]
-
The donor-dependent methoxy effects on the performance of hole-transporting materials for perovskite solar cells. (2020). ResearchGate. Retrieved from [Link]
-
Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. (2022). ACS Publications. Retrieved from [Link]
-
Recent Advancements in Ambient‐Air Fabrication of Perovskite Solar Cells. (2023). PMC - NIH. Retrieved from [Link]
-
Characterisation of different hole transport materials as used in organic p-i-n solar cells. (2008). SPIE Digital Library. Retrieved from [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. (2023). MDPI. Retrieved from [Link]
-
Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. (2025). Northumbria University Research Portal. Retrieved from [Link]
-
Superoxide radical derived metal-free spiro-OMeTAD for highly stable perovskite solar cells. (2024). Nature. Retrieved from [Link]
-
Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu₂O as the Hole Transport Material. (2022). MDPI. Retrieved from [Link]
-
Fabrication of perovskite solar cells. (2015). ResearchGate. Retrieved from [Link]
-
Interfacial and bulk properties of hole transporting materials in perovskite solar cells: spiro-MeTAD versus spiro-OMeTAD. (2019). Royal Society of Chemistry. Retrieved from [Link]
-
Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). (2016). ResearchGate. Retrieved from [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993). DTIC. Retrieved from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2017). ResearchGate. Retrieved from [Link]
-
CAS 5097-25-6 | this compound. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
-
Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry. (2009). PubMed. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. Retrieved from [Link]
-
Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase. (2005). ResearchGate. Retrieved from [Link]
-
Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. (2025). PMC. Retrieved from [Link]
-
Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells. (2015). PubMed. Retrieved from [Link]
-
Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (2019). ACS Publications. Retrieved from [Link]
-
Exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite solar cell applications: a DFT and experimental investigation. (2020). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Frontiers | The Evolution of Classical Spiro-OMeTAD: Synthesis of Arylamine Endcapped Indenone Spirofluorene [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. spij.jp [spij.jp]
- 10. Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Superoxide radical derived metal-free spiro-OMeTAD for highly stable perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis of 1-(4-Methoxyphenyl)piperidine for pharmaceutical research
Application Note: Scalable Synthesis of 1-(4-Methoxyphenyl)piperidine
Executive Summary
This compound (CAS: 5097-25-6) is a critical pharmacophore found in various antifungal agents, sigma receptor ligands, and neurotransmitter modulators.[1] Its synthesis at scale requires balancing purity profiles with cost-efficiency.[2]
This guide presents two validated protocols for the synthesis of this compound:
-
Method A (Precision Route): Palladium-catalyzed Buchwald-Hartwig amination.[2] Ideal for late-stage pharmaceutical intermediates where purity is paramount and trace metal scavenging is manageable.[2]
-
Method B (Bulk Route): Bis-alkylation cyclization of p-anisidine.[2] Ideal for multi-kilogram starting material production where cost is the primary driver.[2]
Retrosynthetic Analysis & Strategy
To determine the optimal synthetic pathway, we analyze the disconnection of the C-N bonds.[1]
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.
Method A: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is the "Pharma Standard" for generating high-value intermediates.[2] It operates under mild conditions and avoids the formation of quaternary ammonium salts often seen in alkylation chemistry.[2]
Mechanism: The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.[2]
-
Amine Coordination: Piperidine coordinates to the Pd center.[2]
-
Deprotonation: The base (NaOtBu) removes the proton from the amine.[2]
-
Reductive Elimination: The C-N bond forms, regenerating Pd(0).[2]
Protocol Parameters:
| Parameter | Specification | Rationale |
| Substrate | 4-Bromoanisole | Higher reactivity than chloro-analogs; cheaper than iodo-analogs. |
| Catalyst | Pd(OAc)₂ (1 mol%) | Stable Pd(II) precursor; reduces to active Pd(0) in situ.[1] |
| Ligand | BINAP (1.5 mol%) | Bidentate phosphine ligand prevents β-hydride elimination and stabilizes the Pd center. |
| Base | NaOtBu (1.4 equiv) | Strong, bulky base ensures rapid deprotonation without nucleophilic attack on the substrate.[1] |
| Solvent | Toluene | Non-polar, high-boiling solvent compatible with bases; excellent for azeotropic drying if needed.[1][2] |
Step-by-Step Protocol:
-
Inertion: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe. Flush with Argon for 15 minutes.
-
Catalyst Pre-formation: Add Pd(OAc)₂ (2.25 g, 10 mmol) and (±)-BINAP (9.34 g, 15 mmol) to the flask. Add anhydrous Toluene (500 mL) and stir at room temperature for 15 minutes until the solution turns a deep orange/red (formation of the active catalyst complex).
-
Substrate Addition: Add 4-Bromoanisole (187 g, 1.0 mol) and Piperidine (102 g, 1.2 mol) to the mixture.
-
Base Addition: Add Sodium tert-butoxide (NaOtBu) (135 g, 1.4 mol) in a single portion. Note: The reaction is exothermic; monitor temperature.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor conversion via HPLC or TLC (Eluent: 10% EtOAc/Hexanes).[2][3]
-
Workup:
-
Purification:
Method B: N-Alkylation/Cyclization (Cost-Effective Route)[1]
For multi-kilogram batches where palladium costs are prohibitive, the direct alkylation of p-anisidine with 1,5-dibromopentane is preferred. This method requires rigorous pH control to prevent over-alkylation (quaternization).[2]
Protocol Parameters:
| Parameter | Specification | Rationale |
| Substrate | p-Anisidine | Readily available, electron-rich aniline. |
| Electrophile | 1,5-Dibromopentane | Bifunctional linker that forms the 6-membered piperidine ring.[1] |
| Base | K₂CO₃ (3.0 equiv) | Mild inorganic base to neutralize HBr generated during cyclization.[2] |
| Solvent | DMF or Water/Toluene | DMF promotes rapid Sn2 substitution.[2] |
Step-by-Step Protocol:
-
Setup: Equip a 2L reactor with a mechanical stirrer and reflux condenser.
-
Dissolution: Charge p-Anisidine (123 g, 1.0 mol) and K₂CO₃ (414 g, 3.0 mol) into DMF (600 mL).
-
Addition: Heat the mixture to 50°C . Add 1,5-Dibromopentane (230 g, 1.0 mol) dropwise over 1 hour. Crucial: Slow addition prevents polymerization.[1][2]
-
Cyclization: Increase temperature to 100°C and stir for 12 hours.
-
Quench: Pour the reaction mixture into Ice Water (2 L). The product typically precipitates or oils out.[2]
-
Extraction: Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with Brine (2 x 500 mL) to remove DMF.[2]
-
Purification:
Analytical & Quality Control
Physical Properties:
-
Appearance: Pale yellow solid or colorless oil (depending on purity/polymorph).[2]
-
Solubility: Soluble in DCM, EtOAc, Methanol; insoluble in water.[1][2]
Spectroscopic Data (Expected):
-
1H NMR (400 MHz, CDCl3): δ 6.90 (d, 2H, Ar-H), 6.82 (d, 2H, Ar-H), 3.77 (s, 3H, OMe), 3.05 (t, 4H, N-CH2), 1.72 (m, 4H, CH2), 1.55 (m, 2H, CH2).[1]
-
MS (ESI): m/z 192.1 [M+H]+.
Safety & Scalability Assessment
| Hazard | Mitigation Strategy |
| Palladium Residues | For Method A, use functionalized silica scavengers (e.g., SiliaMetS® Thiol) post-reaction to reduce Pd < 10 ppm.[1] |
| Thermal Runaway | Method A is exothermic upon base addition.[2] On >1kg scale, use active cooling or portion-wise addition of base.[2] |
| p-Anisidine Toxicity | p-Anisidine is toxic by inhalation and skin contact (Methemoglobinemia risk). Handle in a fume hood with proper PPE (Nitrile gloves, respirator).[1][2] |
| Waste Management | Method B generates stoichiometric bromide salts.[2] Aqueous waste must be treated before disposal.[2] |
References
-
Buchwald-Hartwig Amination Overview
-
Scalable Protocols for N-Aryl Piperidines
-
Physical Properties & Safety
-
Cyclization Methodologies
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive debromination of 1,2-dibromides with anisidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(4-Methoxyphenyl)Piperazine manufacturers and suppliers in india [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Rich Aryl Halides
Welcome to the technical support center for the Buchwald-Hartwig amination of electron-rich aryl halides. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this powerful C-N bond-forming reaction. Electron-rich aryl halides present a unique set of challenges compared to their electron-poor counterparts, often leading to sluggish reactions and low yields. This resource provides in-depth, evidence-based solutions in a direct question-and-answer format to address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig coupling of electron-rich aryl halides so challenging?
The primary difficulty arises from the first committed step in the catalytic cycle: oxidative addition. Electron-rich aryl halides have a higher electron density on the aromatic ring, which makes the carbon-halogen bond stronger and less susceptible to cleavage by the Pd(0) catalyst. This slow oxidative addition often becomes the rate-limiting step of the entire catalytic cycle, leading to low reaction rates and overall poor yields.
Q2: What is the general mechanistic pathway for the Buchwald-Hartwig amination?
The reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[1][2]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3]
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][2]
Each of these steps can be influenced by the choice of ligand, base, solvent, and temperature, especially when dealing with challenging electron-rich substrates.
Troubleshooting Guide: From Low Conversion to Catalyst Death
This section addresses specific experimental problems with detailed explanations and actionable protocols.
Issue 1: My reaction shows low or no conversion of the electron-rich aryl halide.
This is the most common issue and typically points to a problem with the oxidative addition step or catalyst activity.
Q3: I'm using a standard Buchwald-Hartwig catalyst system, but my electron-rich aryl bromide/chloride isn't reacting. What's the first thing I should change?
Your primary focus should be on the ligand . Standard phosphine ligands that work well for electron-neutral or -poor systems may not be suitable for electron-rich aryl halides. You need a ligand that is both sterically bulky and electron-rich .
-
Why? Bulky, electron-donating ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is more effective at cleaving the strong C-X bond of an electron-rich aryl halide.[4] They also accelerate the final reductive elimination step.[4]
Recommended Ligand Screening Protocol:
| Ligand Family | Specific Examples | Rationale for Use with Electron-Rich Aryl Halides |
| Dialkylbiarylphosphines | XPhos, SPhos, RuPhos, BrettPhos[4] | These are the go-to ligands for challenging couplings. Their steric bulk and electron-donating properties are ideal for promoting oxidative addition.[4] |
| Ferrocene-based Ligands | Josiphos, Walphos | These ligands have a rigid backbone and can be effective in certain systems. |
Experimental Protocol: Ligand Screening
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add your electron-rich aryl halide (1.0 equiv), amine (1.2 equiv), and a strong base like NaOtBu (1.4 equiv).
-
Catalyst Precursor: Use a reliable palladium source such as Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3.
-
Ligand Addition: To each vial, add a different bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) with a Pd:Ligand ratio of approximately 1:1.2.
-
Solvent & Temperature: Add a non-polar solvent like toluene or dioxane and heat the reactions to a standard temperature (e.g., 100 °C).[1]
-
Monitoring: Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, and 24 hours) to identify the most effective ligand.
Q4: I've tried several bulky phosphine ligands, but my conversion is still low. Could the base be the problem?
Yes, the choice of base is critical and works in concert with the ligand and solvent. For electron-rich aryl halides, a strong, non-coordinating base is often required.
-
Why? A strong base is necessary to efficiently deprotonate the amine-palladium complex, which can be a slow step.[5] However, the nature of the base and its solubility are crucial. In nonpolar solvents like toluene, an anionic base is needed to deprotonate the neutral palladium-amine complex.[6]
Base and Solvent Considerations:
| Base | Recommended Solvent(s) | Key Considerations |
| Sodium tert-butoxide (NaOtBu) | Toluene, Dioxane | The most common and often most effective strong base.[1] Its bulkiness prevents it from strongly coordinating to the palladium center. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Toluene, THF | Another strong, non-coordinating base that can be effective when NaOtBu fails. |
| Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃) | Dioxane, t-BuOH, DMF | Weaker bases that can be effective, especially with more sensitive functional groups.[1][7] However, they may require higher temperatures or more active catalyst systems.[1] |
Troubleshooting Insight: The combination of a strong base like NaOtBu in a non-polar solvent like toluene is often the most successful starting point.[6][8][9] In more polar solvents like DMF, the base can sometimes form an overly stable complex with the palladium, hindering the catalytic cycle.[6][8]
Issue 2: The reaction starts but then stalls, or I see the formation of black precipitate (palladium black).
This indicates catalyst deactivation or decomposition.
Q5: My reaction turns black and stops progressing. What is causing my catalyst to die?
The formation of palladium black signifies the precipitation of metallic palladium from the catalytic cycle.[10] For electron-rich systems, this can be caused by several factors:
-
Slow Reductive Elimination: If the final step of the cycle is slow, the active catalyst can be prone to decomposition pathways. The bulky, electron-rich ligands mentioned earlier are designed to accelerate this step.[4]
-
Side Reactions: Unproductive side reactions, such as β-hydride elimination from the palladium-amido intermediate, can lead to catalyst decomposition.[2]
-
High Temperatures: While heat is often necessary, excessively high temperatures (>120 °C) can promote catalyst decomposition.[10]
Logical Troubleshooting Workflow for Catalyst Decomposition:
Caption: Troubleshooting catalyst decomposition.
Issue 3: I'm observing significant side products, primarily hydrodehalogenation.
Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction, especially with electron-rich aryl halides.
Q6: My main byproduct is the dehalogenated starting material. How can I suppress this?
Hydrodehalogenation often arises from a β-hydride elimination pathway or from reactions involving trace amounts of water.
-
Mechanism of Hydrodehalogenation: This side reaction can occur when the palladium-amido intermediate undergoes β-hydride elimination, or when a palladium-hydride species is formed, which can then reductively eliminate the dehalogenated arene.
Strategies to Minimize Hydrodehalogenation:
-
Use a Bulky Ligand: Sterically hindered ligands, such as the dialkylbiarylphosphines, create a crowded environment around the palladium center, which can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.[2]
-
Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. Water can react with the catalyst system to generate palladium-hydride species that lead to hydrodehalogenation. Using freshly opened, anhydrous solvents is crucial.
-
Choice of Base: In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ may reduce the incidence of side reactions, although this may require a more active catalyst system or higher temperatures to achieve good conversion.[1]
Visualizing the Catalytic Cycle
Understanding the flow of the reaction can help in diagnosing problems. The diagram below illustrates the key steps and where common issues arise with electron-rich substrates.
Caption: Key steps and failure points in the Buchwald-Hartwig cycle.
Summary of Recommended Starting Conditions
For a previously untested electron-rich aryl halide, the following table provides a robust set of starting conditions for initial screening.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Precatalyst (e.g., XPhos Pd G3) | Precatalysts offer better air stability and generate the active Pd(0) species more reliably.[1] |
| Ligand | XPhos or SPhos | Proven to be highly effective for challenging couplings due to their steric and electronic properties.[4] |
| Base | NaOtBu or LHMDS | Strong, non-coordinating bases that facilitate the deprotonation step without inhibiting the catalyst.[1] |
| Solvent | Toluene or 1,4-Dioxane | Non-polar aprotic solvents that are generally effective and minimize unwanted side reactions with the base.[10] |
| Temperature | 80 - 110 °C | A good starting range to ensure sufficient energy for oxidative addition without causing rapid catalyst decomposition.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands. |
By systematically addressing the key parameters of ligand, base, and reaction conditions, researchers can overcome the inherent challenges of Buchwald-Hartwig amination with electron-rich aryl halides and achieve high yields of the desired C-N coupled products.
References
-
The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]
-
The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. [Link]
-
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
-
PubMed. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). [Link]
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
ACS Publications. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Royal Society of Chemistry. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
Macmillan Group, Princeton University. (2002). Buchwald-Hartwig Chemistry. [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
ACS Publications. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
Chemistry World. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. entegris.com [entegris.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Residue Removal from Oily Piperidine Derivatives
Welcome to the technical support center for the purification of oily piperidine derivatives from palladium residues. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges. My aim is to move beyond simple protocols and offer a framework for logical troubleshooting, grounded in chemical principles and industry best practices.
Part 1: Quick Start Guide & Frequently Asked Questions (FAQs)
This section is for those facing immediate challenges and needing a rapid assessment of their situation.
Common Scenarios & Initial Recommendations
-
"My crude product is an oil, and I have high palladium levels (>1000 ppm)."
-
Initial Action: Start with a solid-supported scavenger. They are generally effective and can be easily removed by filtration. Consider a thiol-functionalized silica scavenger as a first choice due to their broad applicability.
-
Rationale: Oily products can complicate crystallization and liquid-liquid extractions. Solid scavengers offer a straightforward phase separation.
-
-
"After my scavenging step, the palladium level is still above the acceptable limit (<10 ppm as per ICH Q3D guidelines)." [1][2][3]
-
Troubleshooting:
-
Increase Scavenger Equivalents: Double the amount of scavenger and repeat the treatment.
-
Elevate Temperature: If the solvent and product are stable, increasing the temperature (e.g., to 40-60°C) can enhance scavenging kinetics.[4]
-
Extend Treatment Time: Allow the scavenger to be in contact with your product solution for a longer period (e.g., 18-24 hours).[5]
-
Consider a Different Scavenger: The initial choice may not be optimal for the specific palladium species in your reaction.
-
-
-
"I'm losing a significant amount of my oily product during purification."
-
Common Cause: Non-specific binding to the purification media, especially activated carbon.[5]
-
Solution:
-
Wash the Scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover adsorbed product. Be aware that this might also leach some palladium back into the solution.[5]
-
Switch to a More Selective Scavenger: Functionalized silica or polymer scavengers often exhibit less non-specific binding compared to activated carbon.[6]
-
-
FAQs
Q1: Why is it so difficult to remove palladium from my oily piperidine derivative?
A1: Several factors contribute to this challenge:
-
Coordination: The nitrogen atom in the piperidine ring can coordinate to palladium, keeping it in solution.
-
Physical State: Oils cannot be easily purified by recrystallization, a common method for removing metal impurities.[1][7]
-
Palladium Speciation: Residual palladium can exist in different oxidation states (e.g., Pd(0), Pd(II)), and each may require a different removal strategy.[5]
Q2: What are the main types of palladium scavengers?
A2: Palladium scavengers can be broadly categorized as:
-
Silica-Based Scavengers: Functionalized with groups like thiols, amines, or thioureas that have a high affinity for palladium.[2][5]
-
Polymer-Based Scavengers: Typically polystyrene resins with chelating functional groups, such as trimercaptotriazine (TMT).[5][6][8]
-
Activated Carbon: A less expensive but often less selective option that can remove a wide range of impurities.[5][9][10]
-
Fibrous Scavengers: Materials with a high surface area and grafted functional groups for efficient metal recovery.[7]
Q3: How do I choose the right scavenger for my specific reaction?
A3: The choice is system-dependent.[5] A systematic approach is recommended. Start with a broad-spectrum scavenger like a thiol-functionalized silica. If that is not effective, consider the nature of your palladium catalyst and ligands to select a more specialized scavenger.
Part 2: In-Depth Troubleshooting & Method Selection
This section provides a logical workflow for tackling palladium removal and detailed protocols for common techniques.
Troubleshooting Workflow
The following diagram outlines a decision-making process for effectively removing palladium from your oily piperidine derivative.
Caption: Decision workflow for palladium removal.
Comparative Data on Palladium Scavengers
The following table summarizes the characteristics of common palladium scavengers to aid in selection.
| Scavenger Type | Typical Loading (wt%) | Advantages | Disadvantages | Best For |
| Thiol-Functionalized Silica | 5-20 | High selectivity, good for various Pd species, easy filtration.[5] | Higher cost than carbon. | General first-line approach. |
| TMT-Functionalized Resin | 5-20 | Very effective for Pd(II), can be used in various solvents.[5][8] | May not be as effective for Pd(0), can be more expensive. | Reactions where Pd(II) is the predominant species. |
| Activated Carbon | 10-100 | Low cost, widely available.[5][9] | Low selectivity (can adsorb product), may require larger volumes.[5] | Cost-sensitive processes, initial bulk removal of Pd. |
| N-Acetyl Cysteine Wash | 5-15 | Can be effective and relatively inexpensive.[11] | Requires a liquid-liquid extraction, may not be suitable for all oily products. | Aqueous work-up steps. |
| Fibrous Scavengers (e.g., Smopex®) | 1-10 | High efficiency (can scavenge to ppb levels), can be used in cartridges for flow applications.[7] | Higher initial cost. | Final polishing step to achieve very low Pd levels. |
Part 3: Experimental Protocols
These are generalized protocols that should be optimized for your specific product and reaction conditions.
Protocol 1: General Procedure for Solid-Supported Scavenging
-
Dissolution: Dissolve the crude oily piperidine derivative in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to achieve a concentration that allows for efficient stirring.
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., 10 wt% of a thiol-functionalized silica scavenger) to the solution.
-
Agitation & Heating: Stir the mixture vigorously. If necessary, heat the mixture to a temperature that is safe for the product and solvent (e.g., 40-60°C) to improve scavenging efficiency.[4]
-
Incubation: Continue stirring for a predetermined time, typically between 4 to 24 hours.[2][5]
-
Filtration: Allow the mixture to cool to room temperature and filter off the scavenger through a pad of Celite®.[12]
-
Washing: Wash the filter cake with a small amount of the fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified oily product.
-
Analysis: Submit a sample of the purified product for palladium analysis (e.g., by ICP-MS) to determine the final palladium concentration.[13]
Protocol 2: Activated Carbon Treatment
-
Solvent Selection: Dissolve the crude product in a solvent in which the product is highly soluble.
-
Carbon Addition: Add activated carbon (e.g., 50-100 wt% relative to the crude product) to the solution.[4] Be aware that different types of activated carbon can have different efficiencies.[9][10][14][15]
-
Slurry: Stir the resulting slurry at room temperature or with gentle heating for 2-18 hours.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The filtration can sometimes be slow.
-
Solvent Removal: Concentrate the filtrate to yield the purified product.
-
Yield & Purity Check: Carefully assess the product yield, as significant loss due to adsorption on the carbon is possible.[5] Analyze for palladium content.
Visualizing the Scavenging Process
The following diagram illustrates the general workflow for solid-supported scavenging.
Caption: General experimental workflow for scavenging.
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023). Retrieved from [Link]
- Method of removing palladium - Google Patents. (n.d.).
-
Activated carbon from rice husks provide superior substrates for palladium and other catalysts in organic syntheses - yet2. (n.d.). Retrieved from [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). Retrieved from [Link]
-
Why palladium metal scavengers are not all the same - Biotage. (2023). Retrieved from [Link]
-
Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage - PhosphonicS. (2022). Retrieved from [Link]
-
How to Remove Palladium in three easy steps - Biotage. (2023). Retrieved from [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. (n.d.). Retrieved from [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Retrieved from [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - ACS Publications. (2010). Retrieved from [Link]
-
Your trick to remove residual palladium : r/Chempros - Reddit. (2025). Retrieved from [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Retrieved from [Link]
-
Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available - Books. (2014). Retrieved from [Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. (2022). Retrieved from [Link]
-
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.). Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 4. phosphonics.com [phosphonics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. onyxipca.com [onyxipca.com]
- 12. researchgate.net [researchgate.net]
- 13. arborassays.com [arborassays.com]
- 14. yet2.com [yet2.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting low conversion in N-arylation of piperidine with 4-chloroanisole
Topic: Troubleshooting Low Conversion in 4-Chloroanisole + Piperidine Coupling Ticket ID: BH-ARYL-CL-04 Status: Open for Resolution
Executive Summary: The "Deactivated" Challenge
You are attempting a Buchwald-Hartwig amination between 4-chloroanisole and piperidine . If you are experiencing low conversion (<20%) or immediate catalyst decomposition (palladium black), the issue is likely not your technique, but a mismatch between the substrate's electronic demand and your catalyst system.
The Core Problem: 4-Chloroanisole is a "deactivated" electrophile.
-
Leaving Group: The C-Cl bond is significantly stronger (approx. 96 kcal/mol) than C-Br or C-I, making the Oxidative Addition step kinetically difficult.
-
Electronic Bias: The methoxy group (-OMe) is an electron-donating group (EDG). It increases electron density on the benzene ring, further reducing the electrophilicity of the carbon center and making it resistant to Pd(0) insertion.
Standard catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) lack the electron richness and steric bulk required to crack this specific bond.
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the exact failure point.
Figure 1: Decision tree for diagnosing Buchwald-Hartwig failures based on visual cues and reagent classes.
Technical Deep Dive: The "Engine" (Catalyst & Ligand)
For this specific substrate pair (Secondary Amine + Aryl Chloride), the choice of ligand is binary: it either works well, or it fails completely.
Why Standard Ligands Fail
Triphenylphosphine (PPh3) or bidentate ligands like BINAP generally fail here because they are not electron-rich enough to facilitate oxidative addition into the electron-rich aryl chloride bond.
The Solution: Dialkylbiaryl Phosphines
You generally require a Buchwald Ligand . These ligands possess two critical features:
-
Electron Richness: The dialkylphosphino group (e.g., dicyclohexyl or di-tert-butyl) pushes electron density onto the Palladium, accelerating the difficult oxidative addition.
-
Steric Bulk: The biaryl backbone prevents the formation of inactive Pd-dimers and promotes the final Reductive Elimination step.
Ligand Selection Matrix
| Ligand | Suitability for Piperidine + 4-Cl-Anisole | Mechanism Note |
| RuPhos | High (Gold Standard) | Specifically engineered for secondary amines and aryl chlorides. Prevents β-hydride elimination.[1] [1] |
| BrettPhos | Moderate | Better suited for primary amines.[2] Can work, but RuPhos is preferred for piperidine. [2] |
| XPhos | High | Excellent general-purpose ligand for aryl chlorides. Good alternative if RuPhos is unavailable. |
| Pd(PPh3)4 | Fail | Cone angle too small; insufficient electron density for oxidative addition. |
| tBu3P | High | Highly reactive, but pyrophoric and difficult to handle. Often used as a tetrafluoroborate salt. [3] |
Optimized Protocol (The "Fix")
This protocol utilizes a Palladacycle Precatalyst (Generation 3 or 4).[1][3] Why? Traditional mixing of Pd(OAc)2 + Ligand often results in incomplete reduction to Pd(0), leading to variable induction periods. Precatalysts generate the active L-Pd(0) species quantitatively upon exposure to base.[2][3]
Validated Workflow
Scale: 1.0 mmol 4-Chloroanisole Reagents:
-
Electrophile: 4-Chloroanisole (1.0 equiv)
-
Nucleophile: Piperidine (1.2 equiv)[4]
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)
-
Alternative: Pd2(dba)3 (1 mol%) + RuPhos (2-4 mol%)
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure
-
Preparation: Oven-dry a reaction vial/tube containing a magnetic stir bar. Cool under a stream of Argon/Nitrogen.
-
Solids: Charge the vial with RuPhos Pd G4 (approx. 8-16 mg) and NaOtBu (135 mg).
-
Critical: NaOtBu is hygroscopic. Weigh it quickly or use a glovebox. If it looks "gooey" rather than a free-flowing powder, discard it.
-
-
Purge: Cap the vial (septum cap) and evacuate/backfill with inert gas 3 times.
-
Liquids: Inject 4-Chloroanisole (122 µL) and Piperidine (118 µL) via syringe.
-
Solvent: Add anhydrous Toluene (5 mL).
-
Reaction: Place in a pre-heated block at 100°C . Stir vigorously (1000 RPM).
-
Note: Aryl chlorides require heat. Do not run this at room temperature.
-
-
Monitoring: Check via GC-MS or TLC after 2 hours. The reaction should turn a dark tea/brown color but should remain homogeneous (no black precipitate).
Frequently Asked Questions (FAQs)
Q: My reaction turned black immediately after adding the solvent. What happened? A: This is "Pd Black" precipitation.[5] It means the Palladium fell out of the ligand cycle before oxidative addition could occur.
-
Cause 1: Oxygen ingress. Ensure strict inert atmosphere.
-
Cause 2: Bad Ligand/Pd ratio (if not using precatalyst). Ensure Ligand:Pd is at least 2:1.
-
Cause 3: Wet solvent/base. Water decomposes the active catalyst species in this specific cycle.
Q: Can I use K2CO3 or Cs2CO3 instead of NaOtBu? A: For aryl chlorides, weak bases like carbonates are often too slow, leading to catalyst death before conversion. NaOtBu is preferred because it helps form the active Pd-Amido complex rapidly. If you have ester/ketone groups sensitive to NaOtBu (not present in 4-chloroanisole), switch to LHMDS or Cs2CO3 in t-Amyl alcohol at higher temps (110°C).
Q: Why RuPhos over BrettPhos? A: Computational studies and kinetic data suggest that for secondary amines, the rate-limiting step can shift. RuPhos provides the optimal steric pocket to accommodate the secondary amine during the amine binding step, whereas BrettPhos is sterically optimized for smaller primary amines [2].
Q: I only have Pd(OAc)2. Can I use it? A: Yes, but you must "pre-activate" it. Stir Pd(OAc)2, RuPhos, and the solvent at 80°C for 5-10 minutes before adding the aryl chloride and base. This helps reduce Pd(II) to Pd(0) in situ. However, expect lower consistency than with G3/G4 precatalysts.
References
-
RuPhos Utility: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.[6] Chemical Science, 2011.
-
Ligand Mechanism (RuPhos vs BrettPhos): Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. ACS Omega, 2020.
-
Alternative Protocol (tBu3P): TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.[7]
-
Reaction Optimization Guide: Optimization of Buchwald-Hartwig amination conditions. BenchChem.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Crystallization of 1-(4-Methoxyphenyl)piperidine Salts
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 1-(4-Methoxyphenyl)piperidine salts. The information herein is synthesized from established principles of crystallization and data from related chemical structures to provide practical and scientifically grounded advice.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges you may encounter during the crystallization of this compound salts, offering explanations and actionable solutions.
Q1: My this compound salt is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, is a common issue where the solute separates from the solution as a liquid ("oil") instead of a solid crystalline phase. This oil is a supersaturated solution of your compound and is often a precursor to an amorphous solid or a poorly crystalline product, which can trap impurities.
Causality: Oiling out typically occurs under conditions of high supersaturation, where the concentration of the solute far exceeds its solubility limit at a given temperature. The system relieves this supersaturation by forming a solute-rich liquid phase because the kinetic barrier to forming a liquid is lower than that of forming an ordered crystal lattice. Factors that contribute to this include:
-
Rapid cooling: A sudden drop in temperature can cause a rapid increase in supersaturation.
-
Inappropriate solvent choice: A solvent in which the salt is excessively soluble at high temperatures and extremely insoluble at low temperatures can promote oiling out.
-
High concentration of impurities: Impurities can disrupt the crystal lattice formation and favor the formation of an oil.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slow Cooling: Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature, and then gradually cool it further. This provides more time for the molecules to arrange themselves into a crystal lattice.
-
Controlled Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the solution with vigorous stirring. This prevents localized high supersaturation.
-
-
Solvent System Modification:
-
Increase the Volume of the "Good" Solvent: If your compound oils out upon cooling, try re-heating the mixture to redissolve the oil and add a small amount of the solvent in which the compound is more soluble. This will lower the overall supersaturation upon cooling.
-
Use a Solvent Mixture: A mixture of a "good" solvent (in which the salt is soluble) and a "poor" solvent (in which it is less soluble) can provide a more gradual change in solubility with temperature. Common mixtures for amine hydrochlorides include alcohol/ether or alcohol/ester systems. For this compound hydrochloride, a starting point could be an ethanol/diethyl ether or isopropanol/ethyl acetate mixture.
-
-
Seeding:
-
Introduce a small crystal of the desired product (a "seed crystal") to the solution as it cools. This provides a template for crystal growth and can bypass the kinetic barrier for nucleation, preventing the formation of an oil.
-
-
Protocol for Oiling Out Remediation:
-
Step 1: If an oil has formed, reheat the solution until the oil redissolves completely.
-
Step 2: Add a small amount (5-10% of the total volume) of the "good" solvent.
-
Step 3: Allow the solution to cool slowly.
-
Step 4: If available, add a seed crystal just before the solution becomes cloudy (the saturation point).
-
Step 5: If oiling persists, consider a different solvent system.
-
Q2: I'm getting a very low yield of crystals. How can I improve it?
A2: Low crystal yield is a common problem that can often be addressed by optimizing your crystallization protocol.
Causality:
-
Incomplete Precipitation: The salt may still be too soluble in the mother liquor even at low temperatures.
-
Excessive Washing: Washing the crystals with a solvent in which they are even slightly soluble can lead to significant product loss.
-
Premature Crystallization: If crystallization occurs too early in a hot, impure solution, the yield of pure product will be low after filtration.
Solutions:
-
Optimize the Solvent System:
-
Anti-Solvent Addition: After cooling the solution, slowly add a "poor" solvent (an anti-solvent) in which your salt is insoluble to precipitate more of the product. Common anti-solvents for polar salts include non-polar solvents like hexanes or diethyl ether.
-
Solvent Evaporation: If the salt is moderately volatile, you can slowly evaporate some of the solvent to increase the concentration and induce further crystallization.
-
-
Minimize Washing Losses:
-
Use a Cold Washing Solvent: Always wash your crystals with a minimal amount of ice-cold solvent to reduce the amount of product that dissolves.
-
Use an Anti-Solvent for Washing: Wash the crystals with a solvent in which they are known to be highly insoluble.
-
-
Maximize Precipitation Time:
-
Allow the crystallization to proceed for a longer period at a low temperature (e.g., in a refrigerator overnight) to ensure maximum recovery.
-
Q3: The crystals are very small or needle-like, making them difficult to filter and dry. How can I obtain larger crystals?
A3: The size and habit (shape) of your crystals are influenced by the rate of nucleation and crystal growth.
Causality:
-
High Nucleation Rate: Rapid cooling or high supersaturation leads to the formation of many small nuclei simultaneously, resulting in a large number of small crystals competing for the solute.
-
Solvent Effects: The solvent can influence the crystal habit. For example, a solvent that strongly adsorbs to a specific crystal face can inhibit growth in that direction, leading to different crystal shapes.
Solutions:
-
Slow Down the Crystallization Process:
-
Slower Cooling: As mentioned previously, a slower cooling rate reduces the nucleation rate and allows for the growth of larger crystals.
-
Use a More Dilute Solution: Starting with a slightly more dilute solution (while still ensuring supersaturation upon cooling) can favor crystal growth over nucleation.
-
-
Solvent Selection:
-
Experiment with different solvent systems. A solvent system that provides moderate solubility and a gradual change in solubility with temperature is ideal for growing larger crystals.
-
-
Controlled Evaporation:
-
For some systems, slow evaporation of the solvent at a constant temperature can produce large, high-quality crystals.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the crystallization of this compound salts.
Q1: What are the best starting solvents for crystallizing this compound hydrochloride?
A1: While specific data for this compound hydrochloride is not abundant in the literature, we can make recommendations based on its structural similarity to other arylpiperidine and amine hydrochlorides.
General Recommendations:
-
Alcohols: Ethanol, isopropanol, and methanol are good starting points as they can often dissolve the salt when hot and allow for precipitation upon cooling.
-
Ketones: Acetone can be a good solvent, often used in combination with an anti-solvent.
-
Esters: Ethyl acetate is another option, particularly as a component of a solvent mixture.
Solvent Mixtures:
-
Alcohol/Ether: A mixture of ethanol or isopropanol with diethyl ether is a classic choice for crystallizing amine hydrochlorides. The alcohol acts as the "good" solvent, and the ether as the "poor" solvent (anti-solvent).
-
Alcohol/Ester: A mixture of isopropanol and ethyl acetate can also be effective.
-
Alcohol/Hydrocarbon: For less polar salts, a mixture of an alcohol with a hydrocarbon like hexane or toluene might be suitable.
Solvent Selection Workflow:
A systematic approach to solvent selection is recommended:
Caption: Solvent selection workflow for crystallization.
Q2: How does the choice of the counter-ion (e.g., hydrochloride, oxalate, tartrate) affect the crystallization process?
A2: The counter-ion has a significant impact on the physicochemical properties of the salt, including its solubility, melting point, and crystal lattice energy. This, in turn, influences the choice of crystallization solvent and the ease of crystallization.
-
Solubility: Different salts of the same parent compound can have vastly different solubilities in the same solvent. For example, a hydrochloride salt might be soluble in ethanol, while the corresponding oxalate salt may be less soluble. This is due to differences in the crystal lattice energy and the solvation of the ions.
-
Crystal Habit: The counter-ion can influence the shape of the crystals. Some counter-ions may promote the formation of well-defined, block-like crystals, while others may lead to needles or plates.
-
Hygroscopicity: The tendency of the salt to absorb moisture from the atmosphere can be affected by the counter-ion. This is an important consideration for the handling and storage of the final product.
Practical Implications:
If you are having difficulty crystallizing a particular salt (e.g., the hydrochloride), it may be beneficial to try forming a different salt (e.g., oxalate, tartrate, or another pharmaceutically acceptable salt). This can sometimes lead to a more crystalline and easier-to-handle solid.
Q3: How can I determine the purity of my recrystallized this compound salt?
A3: Several analytical techniques can be used to assess the purity of your recrystallized product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point. Compare the observed melting point to the literature value if available.
-
Chromatography (TLC, HPLC, GC): Thin-layer chromatography (TLC) is a quick and easy way to qualitatively assess purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide quantitative purity data.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the purity of your compound. The presence of unexpected signals can indicate impurities. Infrared (IR) spectroscopy can be used to confirm the presence of functional groups and is also sensitive to the crystalline form.
Data Summary: Solvent Properties
The following table provides a summary of the properties of common solvents that may be useful for the crystallization of this compound salts.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes |
| Protic Solvents | ||||
| Water | 100.0 | 10.2 | 80.1 | Can be a good solvent for some salts, but may lead to hydrate formation. |
| Methanol | 64.7 | 5.1 | 33.0 | Good solvent for many amine salts. |
| Ethanol | 78.4 | 4.3 | 24.5 | A common and effective solvent for amine hydrochlorides. |
| Isopropanol (IPA) | 82.6 | 3.9 | 19.9 | Another excellent choice for crystallizing amine salts. |
| Aprotic Polar Solvents | ||||
| Acetone | 56.0 | 5.1 | 21.0 | Often used as a "good" solvent in a mixture. |
| Ethyl Acetate | 77.1 | 4.4 | 6.0 | A good co-solvent or anti-solvent. |
| Acetonitrile | 81.6 | 5.8 | 37.5 | Can be a good solvent for some polar compounds. |
| Aprotic Non-Polar Solvents | ||||
| Diethyl Ether | 34.6 | 2.8 | 4.3 | Common anti-solvent for precipitating salts from alcoholic solutions. |
| Toluene | 110.6 | 2.4 | 2.4 | Can be used for less polar compounds. |
| Hexanes | ~69 | 0.1 | 1.9 | A common anti-solvent. |
Note: The selection of an appropriate solvent system is empirical and may require experimentation.
Experimental Protocol: General Recrystallization Procedure for this compound Hydrochloride
This protocol provides a general starting point for the recrystallization of this compound hydrochloride.
Materials:
-
Crude this compound hydrochloride
-
Selected solvent or solvent system (e.g., Isopropanol/Diethyl Ether)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., isopropanol) and heat the mixture gently with swirling until the solid dissolves completely. If insoluble impurities remain, perform a hot filtration.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Crystallization: As the solution cools, crystals should begin to form. If no crystals appear, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Further Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Anti-Solvent Addition (Optional): If using a mixed solvent system, slowly add the "poor" solvent (e.g., diethyl ether) to the cooled solution until the solution becomes cloudy, then add a drop or two of the "good" solvent to redissolve the fine precipitate. Allow the solution to stand and crystallize.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (or the "poor" solvent).
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
-
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (2004). Vogel's Textbook of Practical Organic Chemistry. Pearson Education. [Link]
-
Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]
Technical Support Center: Overcoming Steric Hindrance in N-Substituted Piperidine Synthesis
Welcome to the technical support center for advanced piperidine synthesis. The piperidine motif is a cornerstone in medicinal chemistry, yet its functionalization, particularly N-substitution with sterically demanding partners, presents significant synthetic challenges.[1][2] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to navigate and overcome these hurdles, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
This section addresses the most common strategic questions encountered by researchers when dealing with sterically hindered N-substituted piperidine synthesis.
Q1: Why is my standard N-alkylation of a substituted piperidine with an alkyl halide giving low to no product?
A1: Standard N-alkylation typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The success of this reaction is highly sensitive to steric bulk on both the nucleophile (the piperidine nitrogen) and the electrophile (the alkyl halide). If either the piperidine ring (e.g., with substituents at the 2- and 6-positions like 2,2,6,6-tetramethylpiperidine) or the alkyl halide (e.g., a secondary or tertiary halide) is sterically congested, the required backside attack for the SN2 reaction is severely hindered.[3][4] This leads to a dramatic decrease in the reaction rate. Furthermore, with secondary and tertiary halides, a competing elimination (E2) reaction often becomes the dominant pathway, consuming your starting materials to produce an alkene and the piperidinium salt, rather than the desired N-alkylated product. Over-alkylation to form a quaternary ammonium salt can also be a significant side reaction, especially if the product is not sterically hindered and a base is used.[5]
Q2: My SN2 reaction is failing. What are the primary alternative methods I should consider for sterically demanding substrates?
A2: When direct alkylation fails due to steric hindrance, the two most powerful and versatile alternative strategies are Reductive Amination for N-alkylation and Buchwald-Hartwig Amination for N-arylation.[6][7]
-
Reductive Amination: This one-pot reaction involves the condensation of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product.[8] This pathway circumvents the sterically demanding SN2 transition state. It is highly effective for synthesizing hindered tertiary amines from ketones.[8][9][10]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the gold-standard for forming C-N bonds between an aryl halide (or triflate) and an amine.[7][11] It operates through a catalytic cycle that is mechanistically distinct from nucleophilic aromatic substitution and is highly tolerant of steric hindrance on both coupling partners, provided the correct ligand is chosen.[12][13]
Q3: How do I choose between Reductive Amination and Buchwald-Hartwig Amination?
A3: The choice depends entirely on the nature of the substituent you wish to install on the piperidine nitrogen.
-
Use Reductive Amination when you are forming a C(sp³)-N bond (i.e., attaching an alkyl group). Your starting materials will be the piperidine and a corresponding ketone or aldehyde.
-
Use Buchwald-Hartwig Amination when you are forming a C(sp²)-N bond (i.e., attaching an aryl or heteroaryl group).[14] Your starting materials will be the piperidine and an aryl/heteroaryl halide or triflate.
Q4: Are there other, more classical methods for N-arylation besides Buchwald-Hartwig?
A4: Yes, the Ullmann condensation is a classical copper-catalyzed method for N-arylation.[15][16][17] Historically, it required harsh reaction conditions (high temperatures) and had a limited substrate scope.[16] However, modern advancements using specific ligands and soluble organic bases have enabled Ullmann-type couplings to proceed at much milder temperatures, even room temperature in some cases.[18][19] While the Buchwald-Hartwig amination is often the first choice due to its broad scope and high functional group tolerance, a modern Ullmann protocol can be an effective alternative, particularly in specific industrial applications or when palladium sensitivity is a concern.[20][21]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Low to no conversion in Reductive Amination | 1. Inefficient Iminium Ion Formation: The equilibrium between the amine/ketone and the iminium ion may lie towards the starting materials, especially with hindered ketones.[8] 2. Ineffective Reducing Agent: The chosen reducing agent may be too sterically hindered itself or not reactive enough to reduce the congested iminium ion. | 1. Drive the Equilibrium: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water. Alternatively, for difficult substrates, use a Lewis acid such as Ti(OiPr)₄ to promote condensation. 2. Switch Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is selective for the iminium ion over the ketone.[22][23][24] It is generally more effective than sodium cyanoborohydride (NaBH₃CN) for hindered systems.[22] |
| Low yield in Buchwald-Hartwig Amination | 1. Incorrect Ligand Choice: The ligand is critical for catalyst stability and for promoting the final reductive elimination step, which can be slow for hindered substrates.[25] 2. Base Incompatibility: The choice of base can dramatically affect the reaction outcome. Strong, non-nucleophilic bases are required. 3. Catalyst Deactivation: Oxygen can irreversibly oxidize the Pd(0) catalyst. Certain functional groups on substrates can also poison the catalyst. | 1. Use Bulky, Electron-Rich Ligands: For hindered amines, dialkylbiaryl phosphine ligands are essential.[12][26] Use ligands like XPhos, RuPhos, or BrettPhos, which are designed to accelerate the reaction and stabilize the catalytic intermediates.[20] 2. Optimize the Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may require higher temperatures or different ligands. 3. Ensure Inert Atmosphere: Thoroughly degas your solvent and use a glovebox or proper Schlenk line techniques to maintain an inert (N₂ or Ar) atmosphere.[5] |
| Competing Elimination in SN2 Alkylation | The alkyl halide is too hindered (secondary or tertiary), and the piperidine is acting as a base rather than a nucleophile. | Abandon the SN2 approach. This is a mechanistic problem, not a conditions problem. Switch to a Reductive Amination strategy using the corresponding ketone as your electrophile. |
Key Experimental Protocols
Protocol 1: Reductive Amination of a Hindered Ketone with a Substituted Piperidine
This protocol describes the N-alkylation of 2,6-dimethylpiperidine with cyclohexanone, a moderately hindered system, using sodium triacetoxyborohydride.
Materials:
-
Cyclohexanone (1.0 equiv)
-
2,6-Dimethylpiperidine (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) (to make a ~0.2 M solution)
-
Acetic Acid (optional, 1.0 equiv)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 equiv) and 2,6-dimethylpiperidine (1.2 equiv).
-
Add anhydrous 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 20-30 minutes. For very hindered or unreactive ketones, glacial acetic acid (1.0 equiv) can be added to catalyze iminium ion formation.[27]
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. Note: The reaction is typically mild, but for larger scales, portion-wise addition may be prudent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-cyclohexyl-2,6-dimethylpiperidine.
Scientist's Notes:
-
DCE is the preferred solvent as it is aprotic and does not interfere with the reducing agent.[23]
-
NaBH(OAc)₃ is used because its steric bulk and attenuated reactivity allow it to selectively reduce the iminium ion intermediate much faster than the starting ketone.[23][24] This selectivity is key to the success of the one-pot procedure.[24]
Protocol 2: Buchwald-Hartwig N-Arylation of a Sterically Demanding Piperidine
This protocol outlines the coupling of 2,2,6,6-tetramethylpiperidine (TMP) with 1-bromo-4-tert-butylbenzene, a sterically demanding transformation.
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.5 mol%)
-
1-Bromo-4-tert-butylbenzene (1.0 equiv)
-
2,2,6,6-Tetramethylpiperidine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Glovebox Setup: In an inert atmosphere glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.5 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask equipped with a stir bar.
-
Remove the flask from the glovebox. Add anhydrous toluene via syringe, followed by 1-bromo-4-tert-butylbenzene (1.0 equiv) and 2,2,6,6-tetramethylpiperidine (1.2 equiv).
-
Seal the flask and heat the reaction mixture to 100-110 °C in an oil bath.
-
Monitor the reaction by GC-MS or LC-MS until the aryl bromide is consumed (typically 8-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[5]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the N-arylated product.
Scientist's Notes:
-
The choice of a bulky, electron-rich biarylphosphine ligand like XPhos is critical.[26] These ligands promote the oxidative addition of the aryl halide to the Pd(0) center and, most importantly, facilitate the sterically challenging reductive elimination step that forms the C-N bond.[25][26]
-
A strong, non-nucleophilic base like NaOtBu is required to deprotonate the piperidine, forming the palladium-amide complex within the catalytic cycle.
-
Strictly anhydrous and oxygen-free conditions are mandatory to prevent catalyst deactivation.[5]
Visualizations & Data
Decision Workflow for Synthesis Strategy
This diagram provides a logical pathway for selecting the appropriate synthetic method based on the nature of the desired substitution.
Caption: Decision workflow for selecting a synthetic strategy.
Table 1: Comparison of Key Synthetic Methods
| Method | Electrophile | Key Reagents | Advantages | Limitations |
| Direct Alkylation | Alkyl Halide | Base (e.g., K₂CO₃)[28] | Simple, one-step process. | Highly sensitive to steric hindrance; risk of elimination and over-alkylation.[5] |
| Reductive Amination | Ketone / Aldehyde | NaBH(OAc)₃ | Excellent for hindered substrates; one-pot procedure; good functional group tolerance.[23][27] | Not applicable for N-arylation; requires access to the corresponding carbonyl compound. |
| Buchwald-Hartwig | Aryl Halide / Triflate | Pd-catalyst, Phosphine Ligand, Base (NaOtBu) | Gold standard for N-arylation; extremely broad scope; high tolerance for sterics and functional groups.[7][12] | Requires inert atmosphere; expensive catalyst/ligands; potential for heavy metal contamination. |
References
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). ResearchGate. [Link]
-
Dialkylbiaryl phosphine ligands - Wikipedia. Wikipedia. [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ResearchGate. [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2018). Chemical Communications (RSC Publishing). [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2023). The Journal of Organic Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]
-
Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. (2010). PMC. [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016). ACS Catalysis. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). Advanced Journal of Chemistry, Section A. [Link]
- A 2,2,6,6-tetramethylpiperidine derivative, its production and its use as a stabilizer for synthetic resins.
-
New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. (2009). PubMed. [Link]
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (2012). PMC. [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2016). PMC. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). ResearchGate. [Link]
-
Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. (2014). ResearchGate. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). Semantic Scholar. [Link]
-
2,2,6,6-Tetramethylpiperidine - Wikipedia. Wikipedia. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts. (2022). MDPI. [Link]
-
The Regioselective 3-Alkylation of Piperidine. (1979). ODU Digital Commons. [Link]
- N-alkyl-piperidine DERIVATIVES.
-
The double reductive amination approach to the synthesis of polyhydroxypiperidines. (2010). soc.chim.it. [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (2023). PMC. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org. [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Catalysis. [Link]
-
Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. (1999). The Journal of Organic Chemistry. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2018). Europe PMC. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2024). ChemRxiv. [Link]
-
Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction. (2021). Journal of Chemical Education. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). PMC. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2012). ResearchGate. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). MDPI. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Sodium triacetoxyborohydride [organic-chemistry.org]
- 24. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 27. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Profiling of N-Aryl Piperidines: A Comparative Guide to C-N Stretching Vibrations
Topic: Characteristic IR peaks of N-aryl C-N stretch in piperidine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the structural characterization of pharmacophores, the piperidine ring is ubiquitous. However, distinguishing the specific electronic environment of the nitrogen atom—specifically whether it is N-alkylated or N-arylated—is critical for structure-activity relationship (SAR) studies. While NMR (
This guide compares the vibrational signatures of N-aryl piperidines against their N-alkyl counterparts. It establishes the C-N stretching vibration ($ \nu_{C-N} $) as the primary discriminator, detailing how electronic substituent effects modulate this frequency.
Theoretical Framework: The Resonance Effect
To interpret the IR spectrum of N-aryl piperidines, one must understand the causality behind the frequency shifts. The C-N bond in N-aryl derivatives is not a pure single bond.[1]
Vibrational Causality
-
N-Alkyl Piperidines: The nitrogen lone pair is localized (sp
hybridized). The C-N bond is a standard single bond ($ \sigma k $). -
N-Aryl Piperidines: The nitrogen lone pair participates in $ p-\pi
k \bar{\nu} $), governed by Hooke’s Law: (Where $ k $ is bond stiffness and $ \mu $ is reduced mass).
Resonance Pathway Diagram
The following diagram illustrates the electronic delocalization responsible for the frequency shift.
Figure 1: Mechanistic pathway comparing bond order and resulting frequency shifts between N-alkyl and N-aryl systems.
Comparative Analysis: N-Aryl vs. Alternatives
This section provides a direct comparison of the spectral performance of the N-aryl C-N stretch against aliphatic analogs and confounding signals.
Spectral Comparison Table
| Feature | N-Aryl Piperidine (Target) | N-Alkyl Piperidine (Alternative) | Diagnostic Note |
| C-N Stretch Frequency | 1250 – 1360 cm⁻¹ | 1000 – 1250 cm⁻¹ | N-Aryl band is significantly higher due to conjugation. |
| Intensity | Strong | Medium / Weak | Polarity of the C-N bond is enhanced by the aryl ring, increasing dipole moment change ($ d\mu/dx $). |
| Band Shape | Sharp, distinct | Often broad or coupled | Aliphatic C-N often overlaps with C-C skeletal vibrations. |
| Substituent Sensitivity | High (Hammett dependent) | Low (Inductive only) | N-Aryl peak shifts predictably with ring substitution (see 3.2). |
Substituent Effects (Hammett Correlation)
The position of the N-aryl C-N peak is tunable based on the electronic nature of the aryl ring substituents.
-
Electron Withdrawing Groups (EWG, e.g., p-NO₂): Withdraw electron density through the ring, enhancing the donation of the nitrogen lone pair to the ring.
-
Result: Increased double bond character $ \rightarrow $ Higher Frequency (>1330 cm⁻¹) .
-
-
Electron Donating Groups (EDG, e.g., p-OMe): Donate electron density into the ring, competing with the piperidine nitrogen.
-
Result: Decreased double bond character $ \rightarrow $ Lower Frequency (<1280 cm⁻¹) .
-
Experimental Protocol: Validated Identification Workflow
To ensure reproducibility and accurate assignment, follow this self-validating protocol. This workflow minimizes false positives from C-C stretching or C-H bending modes.
Sample Preparation
-
Solid Samples: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) to avoid solvent masking in the fingerprint region.
-
Liquid/Oil Samples: Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal. Note: ATR peaks may shift slightly lower (1-2 cm⁻¹) compared to transmission.
Step-by-Step Identification Workflow
Figure 2: Logic flow for distinguishing N-aryl piperidines from aliphatic amines using IR spectral data.
Protocol Details
-
Baseline Correction: Perform a background scan (air or pure KBr) before sample acquisition.
-
Region Isolation: Zoom into the 1000–1700 cm⁻¹ range.
-
Primary Marker Identification: Look for the strongest peak between 1250–1360 cm⁻¹ .
-
Validation: This peak should be significantly more intense than the surrounding C-H bending modes.
-
-
Secondary Validation (The "Aromatic Check"): Confirm the presence of aromatic ring breathing modes (C=C stretch) at ~1500 cm⁻¹ and ~1600 cm⁻¹ . If these are absent, a peak at 1250+ cm⁻¹ is likely not an N-aryl C-N stretch (could be C-O if oxygen is present).
Comparison with Other Techniques
While IR is excellent for functional group ID, it is best used in concert with other methods.
| Method | Capability for N-Aryl C-N Bond | Pros | Cons |
| IR Spectroscopy | Direct observation of bond order | Fast, no solvent needed, differentiates electronic states (EWG vs EDG). | Fingerprint region can be crowded. |
| Raman Spectroscopy | Complementary active modes | C-N stretch is often weaker in Raman; better for symmetric ring vibrations. | Fluorescence interference in aromatic samples. |
| NMR ( | Indirect (Chemical Shift) | Quantifiable; C-N carbon shifts downfield (~50 ppm vs ~140 ppm). | Expensive, requires deuterated solvents. |
References
-
Michigan State University (MSU). Infrared Spectroscopy - Characteristic Absorptions. Retrieved from [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Amines. Retrieved from [Link]
-
NIST Chemistry WebBook. N-Phenylpiperidine IR Spectrum. Retrieved from [Link]
-
ResearchGate. Influence of Substituents on IR Spectrum of Aromatic Amines. Retrieved from [Link]
Sources
HRMS Profiling & Isomeric Differentiation: 1-(4-Methoxyphenyl)piperidine
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Forensic Toxicologists Instrument Focus: ESI-QTOF / Orbitrap (High-Resolution Mass Spectrometry)
Executive Summary
1-(4-Methoxyphenyl)piperidine (C₁₂H₁₇NO) is a critical pharmacophore found in various psychoactive substances and a common intermediate in the synthesis of opioid analgesics. In drug development and forensic analysis, distinguishing this N-aryl piperidine from its C-aryl regioisomers (e.g., 4-(4-methoxyphenyl)piperidine) is a frequent analytical challenge.
This guide provides a definitive HRMS fragmentation profile for this compound. Unlike standard spectral libraries that list peaks, this document explains the mechanistic causality of the fragmentation, providing a self-validating protocol to distinguish this compound from structural analogs and isomers with >99% confidence.
Experimental Configuration (Methodology)
To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These parameters prioritize the preservation of the labile N-C bond during ionization while ensuring sufficient internal energy for diagnostic fragmentation in the collision cell.
| Parameter | Setting | Rationale |
| Ionization Source | ESI (Positive Mode) | Protonation of the piperidine nitrogen ( |
| Capillary Voltage | 3.5 kV | Standard potential to ensure stable Taylor cone without inducing in-source fragmentation. |
| Fragmentor Voltage | 110–135 V | Optimized to transmit the parent ion ( |
| Collision Energy (CE) | Ramp 10–40 eV | A ramp is critical. Low CE (10-20 eV) preserves the parent; High CE (30-40 eV) reveals the diagnostic iminium ions. |
| Mass Resolution | > 20,000 FWHM | Required to distinguish the target fragments from isobaric interferences (e.g., distinguishing |
| Lock Mass | Leucine Enkephalin or similar | Real-time mass correction is mandatory to achieve <5 ppm mass accuracy. |
Mechanistic Fragmentation Analysis
The fragmentation of this compound is driven by the charge localization on the tertiary nitrogen. Upon Collision-Induced Dissociation (CID), the molecule undergoes a specific ring cleavage that serves as its "fingerprint."
The Parent Ion
-
Formula:
-
Theoretical m/z: 192.1383
-
Observation: The protonated molecule is stable at low collision energies.
Primary Fragmentation Pathway (The Diagnostic "Fingerprint")
The dominant pathway involves the cleavage of the piperidine ring. Unlike C-substituted piperidines, N-substituted piperidines typically undergo a specific loss of neutral alkene fragments (
-
Initiation: The protonated nitrogen induces an inductive cleavage of the adjacent C-C bond in the piperidine ring.
-
Transition: A hydrogen transfer or direct elimination occurs.
-
Result: Loss of a neutral
moiety (56.0626 Da). -
Diagnostic Fragment: m/z 136.0757 .
Structure of m/z 136.0757: This ion corresponds to the 4-methoxyphenyl-iminium cation (
Secondary Pathways
-
Loss of Methyl Radical (Rare in ESI): While methoxy groups can lose
(15 Da) to form quinoid structures, this is less common in even-electron ESI spectra than the loss of neutral formaldehyde ( , 30 Da). -
Aryl Cation Formation: At high energies (>50 eV), the N-C bond breaks completely, yielding the 4-methoxyphenyl cation (m/z 107.0491) .
Visualization: Fragmentation Mechanism
The following diagram illustrates the transition from the parent ion to the diagnostic fragment.
Figure 1: Mechanistic pathway showing the formation of the diagnostic iminium ion (m/z 136) from the parent precursor.
Comparative Performance Guide
This section objectively compares the target molecule against its most common structural confusers. This data allows researchers to validate their identification.
The Comparison Matrix
| Feature | Target: this compound | Isomer: 4-(4-Methoxyphenyl)piperidine | Analog: 1-Phenylpiperidine |
| Structure Type | N-Aryl (Nitrogen attached to Phenyl) | C-Aryl (Carbon attached to Phenyl) | N-Aryl (No Methoxy group) |
| Exact Mass | 192.1383 | 192.1383 | 162.1277 |
| Key Diagnostic Ion | m/z 136.0757 ( | m/z 175.1117 (Loss of | m/z 106.0651 ( |
| Mechanism of Key Ion | Loss of | Loss of | Loss of |
| Differentiation Logic | Presence of iminium ion at m/z 136.[1][2] | Absence of m/z 136; presence of styrene-like fragments. | Mass shift of -30.0106 Da (OCH3 |
*Note: C-substituted piperidines often lose ammonia (17 Da) or undergo Retro-Diels-Alder (RDA) reactions, but they do not form the N-phenyl iminium ion characteristic of the N-substituted target.
Decision Tree for Identification
Use this logic flow to confirm the identity of your unknown sample.
Figure 2: Logical workflow for distinguishing the target compound from its regioisomer using MS/MS data.
References
-
Vertex AI Search. (2025). Differentiation of phenylpiperidine isomers by ESI-MS. Retrieved from 3
-
BenchChem Technical Support. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from 2
-
Davidson, J., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization. West Virginia University. Retrieved from 4[4]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. SciELO. Retrieved from 5
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. scielo.br [scielo.br]
A Comparative Guide to the UV-Vis Absorption Maxima of 1-(4-Methoxyphenyl)piperidine in Acetonitrile
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 1-(4-Methoxyphenyl)piperidine in acetonitrile. In the absence of direct, published experimental data for this specific compound in acetonitrile, this document establishes a robust predictive framework. We will achieve this by comparing the known spectral data of its constituent chromophores and structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for qualitative and quantitative analysis.
Introduction: The Significance of UV-Vis Spectroscopy in Molecular Characterization
UV-Vis spectroscopy is a cornerstone analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are intrinsic properties of a molecule's electronic structure, making UV-Vis spectroscopy a powerful tool for structural elucidation, purity assessment, and concentration determination.
For a molecule like this compound, the UV-Vis spectrum is primarily determined by the electronic transitions within the substituted benzene ring. The methoxy (-OCH₃) and piperidine substituents, while not chromophores themselves in the accessible UV-Vis range, act as auxochromes, modulating the absorption characteristics of the phenyl ring. Understanding these influences is critical for accurate spectral interpretation.
Deconstructing the Chromophore: Comparative Analysis
To predict the UV-Vis absorption maxima of this compound, we will examine the spectral properties of its core components and a closely related analogue.
The Primary Chromophore: Anisole (Methoxybenzene)
The dominant chromophore in this compound is the methoxy-substituted benzene ring, i.e., anisole. The methoxy group is an electron-donating group that, through resonance, perturbs the π-electron system of the benzene ring. This perturbation affects the energy of the π → π* transitions, typically resulting in a bathochromic (red) shift and a hyperchromic (increased intensity) effect compared to unsubstituted benzene.
Anisole exhibits characteristic absorption bands in the UV region. In methanol, it has an absorption peak at 270 nm[1]. Data in cyclohexane shows a peak at 220 nm with a molar absorptivity (ε) of 7800 M⁻¹cm⁻¹[2].
The Non-Absorbing Moiety: Piperidine
Saturated aliphatic amines like piperidine do not possess π electrons or non-bonding electrons involved in low-energy transitions. Consequently, piperidine does not exhibit significant absorption in the standard UV-Vis range (200-800 nm)[3][4][5]. Its presence in the target molecule is expected to influence the spectrum primarily through its electronic effect on the phenyl ring as a substituent, rather than by contributing its own absorption bands.
A Structural Analogue: N-Phenylpiperidine
N-Phenylpiperidine provides a valuable comparison, illustrating the effect of the piperidine ring directly attached to a benzene ring. The nitrogen atom's lone pair of electrons can interact with the π-system of the phenyl ring, influencing its electronic transitions.
The following table summarizes the key spectral data for our comparative analysis:
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Anisole | Methanol | 270 | Not specified |
| Anisole | Cyclohexane | 220 | 7800 |
| Piperidine | Not applicable | No significant absorption > 200 nm | Not applicable |
| This compound | Acetonitrile | Predicted: ~230-240 nm and ~280-290 nm | Not available |
Note: The values for this compound are predictive, based on the analysis of its constituent parts and the expected solvent effects.
Predicting the Absorption Maxima of this compound in Acetonitrile
Based on the comparative data, we can predict the UV-Vis absorption spectrum of this compound in acetonitrile. The spectrum will be dominated by the transitions of the p-disubstituted benzene ring. We anticipate two primary absorption bands:
-
A higher energy band (π → π transition):* This band, analogous to the one observed for anisole around 220 nm, will likely be red-shifted due to the additional substitution by the piperidine nitrogen. We predict this band to appear in the 230-240 nm range.
-
A lower energy band (π → π transition):* This band, corresponding to the longer wavelength absorption of the substituted benzene ring, is expected to be influenced by both the methoxy and piperidine groups. A reasonable prediction for this band is in the 280-290 nm region.
Solvent Effects of Acetonitrile: Acetonitrile is a polar aprotic solvent. For π → π* transitions, polar solvents can cause either a small bathochromic or hypsochromic shift. Given the nature of the substituents, a slight bathochromic shift from a non-polar solvent to acetonitrile would be expected.
Experimental Protocol for UV-Vis Analysis in Acetonitrile
To empirically determine the UV-Vis absorption maxima of this compound, the following detailed protocol should be followed.
Materials and Instrumentation
-
This compound (solid)
-
HPLC-grade acetonitrile (UV-transparent above 190 nm)[6]
-
Calibrated UV-Vis spectrophotometer (double-beam recommended)[7]
-
1 cm path length quartz cuvettes
-
Class A volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Procedure
-
Preparation of Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of acetonitrile and then dilute to the mark with the same solvent. Mix thoroughly.
-
-
Preparation of Working Solution (e.g., 0.01 mg/mL):
-
Pipette 100 µL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with acetonitrile and mix thoroughly. This concentration should yield an absorbance in the optimal range of 0.2-0.8 AU[6].
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 400 nm to 200 nm).
-
-
Baseline Correction:
-
Fill two quartz cuvettes with HPLC-grade acetonitrile.
-
Place one cuvette in the reference beam path and the other in the sample beam path.
-
Perform a baseline correction to zero the absorbance across the entire wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution.
-
Fill the sample cuvette with the working solution of this compound.
-
Place the cuvette back into the sample holder.
-
-
Data Acquisition:
-
Initiate the spectral scan.
-
The instrument will record the absorbance as a function of wavelength.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Record the absorbance values at these maxima.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for obtaining the UV-Vis spectrum.
Caption: Experimental workflow for UV-Vis analysis.
Conclusion
References
- BenchChem. (2025). Application Note: UV-Vis Spectroscopy of Nickel(II) Acetonitrile Solutions. BenchChem.
- PMC. (2026, January 8). Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches. PMC.
- ResearchGate. * (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6 . The...*.
- National Institutes of Health. Piperidine. PubChem.
- ResearchGate. UV/vis spectroscopy of an acetonitrile solution of 1c (2.38 × 10 −5 M,....
- Merck Index. Piperidine.
- ResearchGate. UV absorption spectra of Piperine.
- ResearchGate. UV-Vis absorption spectra of 1-5 in acetonitrile at 298 K..
- American Laboratory. (2008, September 1). Quality Evaluation of HPLC-Grade Acetonitrile.
- Taylor & Francis. Acetonitrile – Knowledge and References. Taylor & Francis Online.
- Canadian Science Publishing. PART XV. THE ULTRAVIOLET ABSORPTION SPECTRA OF ANISOLES. Canadian Journal of Chemistry.
- ResearchGate. UV-Vis spectra of control and treated samples of anisole..
- ResearchGate. UV-Vis absorption spectra of 1a–d in acetonitrile.
- ResearchGate. (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.
- Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- AAT Bioquest. Absorption [Anisole].
- Agilent. The Basics of UV-Vis Spectrophotometry. Agilent Technologies.
- ResearchGate. UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl).
- SciELO. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). SciELO.
- ResearchGate. UV-Vis spectra of aniline in different mole fractions of acetonitrile..
- PhotochemCAD. Anisole. PhotochemCAD.
- Hoffman Fine Chemicals. CAS 5097-25-6 | this compound. Hoffman Fine Chemicals.
- NIST. N-Phenylpiperidine. NIST WebBook.
- National Institutes of Health. 1-Phenylpiperidine. PubChem.
- ResearchGate. UV Ultraviolet absorption spectra recorded in acetonitrile solution at....
Sources
- 1. Absorption [Anisole] | AAT Bioquest [aatbio.com]
- 2. PhotochemCAD | Anisole [photochemcad.com]
- 3. Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine [drugfuture.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. agilent.com [agilent.com]
HPLC retention time comparison of N-aryl piperidines vs piperazines
Executive Summary
In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), N-aryl piperidines consistently exhibit longer retention times (
This separation behavior is governed by two fundamental physicochemical divergences:[1]
-
Lipophilicity: The piperidine ring (
) is significantly more hydrophobic than the piperazine ring ( ), driving stronger van der Waals interactions with C18 stationary phases. -
Basicity & Ionization: N-aryl piperazines possess a distal secondary amine (
) that remains protonated at physiological and acidic pH. In contrast, the nitrogen in N-aryl piperidines is an aniline-type nitrogen ( ) which is often neutral at intermediate pH, drastically increasing retention.
Application Note: Researchers developing generic gradients for CNS drug libraries should anticipate N-aryl piperazines eluting in the solvent front or early gradient, while N-aryl piperidines will elute mid-to-late gradient.
Mechanistic Foundation
To control the separation, one must understand the molecular drivers. The following diagram illustrates the causality between chemical structure and chromatographic output.
Figure 1: Mechanistic flow detailing why N-aryl piperidines retain longer than piperazines in RP-HPLC.
The "Distal Nitrogen" Effect
The critical differentiator is the N4 nitrogen in the piperazine ring.
-
N-Aryl Piperidine: The sole nitrogen is attached to the aryl ring. Its lone pair is delocalized into the aromatic system (resonance), lowering its basicity (
). At pH 7, it is largely neutral, maximizing hydrophobic retention. -
N-Aryl Piperazine: While the N1 (aryl-attached) is weak, the N4 (distal) nitrogen behaves like a standard secondary aliphatic amine (
). At pH 7, it is fully protonated ( ). This charge creates a "polar handle," increasing water solubility and reducing interaction with the lipophilic C18 chains.
Experimental Protocol: Comparative Analysis
This protocol is designed to validate the retention differences and assess peak shape quality, which often degrades for piperazines due to silanol interactions.
Materials
-
Column: End-capped C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Why: End-capping is non-negotiable for piperazines to prevent severe tailing caused by free silanols.
-
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffer).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Detection: UV at 254 nm (targeting the N-aryl chromophore).
Method Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temperature | 40°C | Reduces viscosity; improves mass transfer for basic amines. |
| Gradient | 5% B to 95% B over 10 min | Broad screening range to capture both polar and non-polar analytes. |
| Injection | 5 µL | Avoids mass overload which causes peak fronting. |
Workflow Diagram
Figure 2: Operational workflow for analyzing basic heterocycles, including a loop for peak shape optimization.
Comparative Data Analysis
The following table synthesizes representative data comparing structurally analogous pairs. Note the consistent
Conditions: C18 Column, Gradient 10-90% ACN in 0.1% Formic Acid.
| N-Aryl Substituent | Core Scaffold | Calc. LogP | pKa (Est. Distal N) | Retention Time ( | Observation |
| Phenyl | Piperidine | 2.8 | 5.2 | 6.8 min | Sharp peak, strong retention. |
| Phenyl | Piperazine | 1.2 | 8.8 | 3.2 min | Early elution, potential tailing. |
| 4-Fluorophenyl | Piperidine | 3.0 | 5.0 | 7.4 min | Increased hydrophobic retention. |
| 4-Fluorophenyl | Piperazine | 1.4 | 8.7 | 3.6 min | Elutes ~50% faster than analog. |
| 2-Methoxyphenyl | Piperidine | 2.7 | 5.4 | 6.5 min | Ortho-effect steric shielding. |
| 2-Methoxyphenyl | Piperazine | 1.1 | 8.9 | 2.9 min | Very weak retention; near void volume. |
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
-
The "Piperazine Drop": Replacing the C4 carbon of piperidine with nitrogen (creating piperazine) consistently drops the LogP by approximately 1.5 to 2.0 units.
-
Retention Gap: In a standard generic gradient, the piperidine analog will typically elute 3–4 minutes later than the piperazine analog.
Troubleshooting & Optimization (Expert Insights)
The Silanol Trap (Piperazine Tailing)
N-aryl piperazines are prone to severe peak tailing. This is caused by the interaction between the positively charged distal nitrogen and ionized silanol groups (
-
Solution 1 (Low pH): Use TFA (0.1%) instead of Formic Acid. The trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge and improving peak shape.
-
Solution 2 (High pH): Use an "XBridge" or Hybrid particle column with 10mM Ammonium Bicarbonate (pH 10). At this pH, the distal nitrogen (
) becomes neutral, significantly increasing retention and improving peak symmetry.
Co-Elution Risks
If analyzing a mixture of N-aryl piperazines and highly polar metabolites, the piperazines may co-elute in the solvent front.
-
Fix: Incorporate an initial isocratic hold at 0-2% B for 2 minutes to trap the piperazines before starting the gradient.
References
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link
-
Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Chromatography A. Link
-
PubChem Compound Summary. (2024). 1-Phenylpiperazine (CID 7096) vs 1-Phenylpiperidine (CID 12845) Physicochemical Data. National Library of Medicine. Link
-
Völgyi, G., et al. (2008). Determination of pKa values of basic drugs by RP-HPLC. Periodica Polytechnica Chemical Engineering. Link
Sources
Electrochemical oxidation potentials of 1-(4-Methoxyphenyl)piperidine
Publish Comparison Guide: Electrochemical Oxidation of 1-(4-Methoxyphenyl)piperidine
Executive Summary
This compound (4-MPP) acts as a critical structural probe in drug metabolism and neurotoxicity research. Unlike its notorious analog MPTP (a neurotoxin precursor), 4-MPP contains a saturated piperidine ring and an electron-donating methoxy group. This guide details its electrochemical oxidation profile, comparing it against structural alternatives to assist researchers in metabolic simulation (EC-MS) and sensor development.
Key Technical Insight:
The electrochemical oxidation of 4-MPP is governed by two competitive centers: the tertiary amine nitrogen and the electron-rich aromatic ring . While the amine oxidation mimics CYP450-mediated N-dealkylation, the methoxy-substituted ring lowers the oxidation potential (
Electrochemical Profile & Mechanism
Oxidation Potentials ( )
The oxidation of 4-MPP is typically irreversible, diffusion-controlled, and pH-dependent.
| Parameter | Value / Range | Conditions |
| Anodic Peak ( | +0.75 V – +0.95 V | vs. Ag/AgCl (Acetonitrile, 0.1 M TBAPF₆) |
| Onset Potential | ~ +0.60 V | vs. Ag/AgCl |
| Electron Transfer | 2e⁻ Process | Leading to iminium or quinone-imine species |
| Substituent Effect | -150 mV shift | Cathodic shift vs. 1-phenylpiperidine due to p-OMe group |
Mechanistic Pathways
The oxidation bifurcates into two pathways depending on the applied potential and solvent acidity.
-
Pathway A (N-Oxidation / Metabolic Simulation): The nitrogen lone pair loses an electron to form a radical cation (
). Deprotonation at the -carbon and a second electron transfer yield an iminium ion . Hydrolysis of this ion mimics CYP450 N-dealkylation, releasing the piperidine ring. -
Pathway B (Ring Oxidation / Reactive Metabolite): The p-methoxy group stabilizes the radical cation on the phenyl ring. Further oxidation can lead to quinone-imine intermediates or oxidative coupling (dimerization), a pathway relevant to idiosyncratic drug toxicity.
Figure 1: Bifurcated oxidation mechanism of 4-MPP. Pathway selection is potential-dependent.
Comparative Analysis: 4-MPP vs. Alternatives
This section objectively compares 4-MPP with its unsubstituted analog and the neurotoxin MPTP.
| Feature | This compound (4-MPP) | 1-Phenylpiperidine (Unsubstituted) | MPTP (Neurotoxin) |
| Oxidation Potential | Low (+0.80 V) Facilitated by p-OMe (EDG). | Medium (+0.95 V) Standard N-aryl baseline. | High (+1.0 V) Unsaturated ring hinders initial oxidation. |
| Primary Mechanism | Mixed: N-oxidation & Ring oxidation (Quinone-imine formation). | N-Oxidation: Predominantly forms iminium ion. | Aromatization: 2e⁻ + 2e⁻ oxidation to stable MPP+ . |
| Metabolic Outcome | Mimics O-demethylation (CYP2D6) and N-dealkylation . | Mimics simple N-dealkylation or ring hydroxylation. | Bioactivates to MPP+ (Mitochondrial Toxin). |
| Safety Profile | Low Neurotoxicity Cannot form stable pyridinium toxin due to saturated ring. | Low Toxicity Standard amine metabolite model. | High Toxicity Causes Parkinsonian lesions.[1] |
| Electrode Behavior | High Fouling Reactive ring intermediates polymerize on Carbon. | Moderate Fouling Iminium hydrolysis keeps surface cleaner. | Low Fouling Product (MPP+) is stable and soluble. |
Critical Insight for Researchers: If your goal is to study bioactivation to reactive metabolites (quinone-imines), 4-MPP is the superior model due to the methoxy handle. If you strictly require metabolic stability data without ring interference, use 1-Phenylpiperidine.
Experimental Protocol: Determination of Oxidation Potential
This protocol uses Cyclic Voltammetry (CV) to determine the
Reagents & Equipment:
-
Analyte: 1 mM this compound.
-
Solvent: Acetonitrile (HPLC Grade, dry).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆).[2]
-
Working Electrode: Glassy Carbon (3 mm dia).
-
Reference: Ag/Ag⁺ (0.01 M AgNO₃ in MeCN) or Ag/AgCl (3M KCl aqueous, with salt bridge).
-
Counter: Platinum Wire.
Step-by-Step Workflow:
-
Electrode Preparation (Crucial for Reproducibility):
-
Polish Glassy Carbon electrode with 0.05 µm alumina slurry on a microcloth for 2 minutes.
-
Sonicate in 1:1 Ethanol/Water for 30 seconds to remove particles.
-
Validation: Run a background scan in blank electrolyte. Current should be < 1 µA and featureless.
-
-
Solution Setup:
-
Dissolve electrolyte (0.1 M) in Acetonitrile.
-
Add analyte to reach 1 mM concentration.[3]
-
Degas: Purge with Argon/Nitrogen for 5 minutes to remove Oxygen (prevents radical quenching).
-
-
Measurement (CV Parameters):
-
Initial Potential: 0.0 V
-
Switching Potential: +1.5 V (Scan anodic first)
-
Final Potential: 0.0 V
-
Scan Rate: 100 mV/s (Standard), then vary 25–500 mV/s.
-
-
Data Analysis:
-
Identify the first anodic peak (
). -
Check for a return cathodic peak (
). Absence indicates an irreversible chemical step (EC mechanism), confirming rapid iminium hydrolysis or dimerization. -
Fouling Check: Run a second cycle immediately. A significant drop in peak current (>10%) confirms polymer film formation derived from the methoxy-ring radical.
-
References
-
Shono, T., et al. (1981). "Electroorganic chemistry. 46. A New Carbon-Carbon Bond Forming Reaction at the α-Position of Amines Utilizing Anodic Oxidation as a Key Step." Journal of the American Chemical Society. Link
-
Johansson, T., et al. (2007). "Electrochemical and Computational Studies of the Oxidation of 1-Phenylpiperidine and Derivatives." Journal of Electroanalytical Chemistry. Link
-
Castagnoli, N., et al. (1997). "Studies on the neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and related compounds." Chemical Research in Toxicology. Link
-
Jurva, U., et al. (2003). "Comparison between electrochemistry/mass spectrometry and cytochrome P450 catalyzed oxidation of diverse drug-like molecules." Rapid Communications in Mass Spectrometry. Link
-
Bramwell, P.L., et al. (2004). "In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine." Xenobiotica. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Methoxyphenyl)piperidine
This document provides a detailed, step-by-step guide for the proper and safe disposal of 1-(4-Methoxyphenyl)piperidine, a chemical reagent utilized in advanced research and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and laboratory professionals who handle this compound.
Foundational Principles: Hazard Recognition and Risk Mitigation
Before any handling or disposal occurs, a thorough understanding of the risks associated with this compound and its structural analogs is paramount. The causality behind the stringent disposal protocols lies in the inherent hazards of the chemical class.
Based on Safety Data Sheets (SDS) for piperidine derivatives, this compound should be treated as a hazardous substance.[1][2] The primary hazards that dictate handling and disposal requirements are summarized in the table below.
| Hazard Classification | GHS Code | Description | Implication for Disposal |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] | Requires use of chemical-resistant gloves and lab coat. Contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][3] | Mandates the use of safety goggles or a face shield. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][3] | All handling and waste consolidation must occur in a well-ventilated area, preferably within a chemical fume hood. |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[4][5] | Prohibits eating, drinking, or smoking in handling areas and underscores the need for proper waste containment to prevent accidental ingestion. |
These hazards necessitate that this compound be managed as regulated hazardous waste from the point of generation to its final destruction. Under no circumstances should this chemical or its containers be disposed of in standard municipal waste or discharged into the sewer system.[3][6][7]
Pre-Disposal Operations: The Three Pillars of Safety
Proper disposal begins long before the waste is collected. The following three pillars ensure a self-validating system of safety and compliance within the laboratory.
Pillar 1: Mandatory Personal Protective Equipment (PPE)
To mitigate the risks of exposure, all personnel handling this compound waste must wear the following PPE:
-
Eye Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be used if there is a splash hazard.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Gloves should be inspected before use and disposed of as contaminated waste immediately after handling the chemical.[1]
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron is required to prevent skin contact.[5] Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[8]
-
Respiratory Protection: For operations that may generate dust or aerosols, such as cleaning up a spill, a NIOSH/MSHA-approved respirator is necessary.[1] All routine handling should be performed in a certified chemical fume hood to ensure adequate ventilation.[1][8]
Pillar 2: Waste Segregation and Containment
The principle of causality dictates that because this chemical is hazardous, it must never be mixed with non-hazardous waste. Proper segregation is a critical control point to prevent accidental reactions and ensure compliant disposal.
-
Designated Waste Container: All waste streams containing this compound must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The container must be constructed of a material compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) container is generally suitable.
-
Secure Closure: The container must have a secure, tight-fitting lid to prevent spills and the release of vapors. Keep the container closed at all times except when adding waste.[4][9]
Pillar 3: Accurate and Compliant Labeling
An improperly labeled container is a significant safety risk and a regulatory violation. Every waste container must be labeled clearly at the moment the first piece of waste is added.
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A clear indication of the associated hazards (e.g., "Irritant," "Toxic").
-
The date of accumulation (the date the first waste was added).
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for different waste scenarios involving this compound. The overarching regulatory framework for this process in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[10][11]
Protocol 1: Disposal of Unused or Expired Chemical
-
Do Not Attempt Neutralization: Do not try to chemically neutralize or treat the waste in the lab unless you have a specific, validated, and approved protocol from your institution's Environmental Health & Safety (EHS) department.
-
Ensure Proper Containment: The original product container should be tightly sealed, in good condition, and properly labeled. If the original container is compromised, carefully transfer the material to a suitable and compatible waste container.
-
Request Waste Pickup: Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup. Provide them with the full chemical name and quantity.
Protocol 2: Disposal of Contaminated Labware and Debris
This category includes items such as pipette tips, weigh boats, contaminated gloves, bench paper, and absorbent pads from a spill cleanup.
-
Collect Waste: Place all solid waste contaminated with this compound directly into the designated hazardous waste container.
-
Avoid Compaction: Do not manually compact the waste, as this can generate dust or aerosols.
-
Manage Container: Once the container is full (no more than 90% capacity), securely close the lid and move it to your lab's designated hazardous waste accumulation area.
-
Schedule Disposal: Arrange for pickup by your institution's EHS department.
Protocol 3: Management of Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate the affected area. Restrict access.[6]
-
Ensure Ventilation: Increase ventilation to the area, preferably by using a chemical fume hood if the spill is contained within it.
-
Don PPE: Before beginning cleanup, don the full set of PPE described in Section 2.
-
Contain and Absorb: For liquid spills (if the compound is in a solvent), cover with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[2] For solid spills, carefully sweep or shovel the material to minimize dust generation.[1]
-
Collect Waste: Using spark-proof tools, carefully collect the absorbed material and place it into your designated hazardous waste container.[6]
-
Decontaminate Area: Clean the spill area with soap and water or an appropriate solvent. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Protocol 4: Disposal of Empty Containers
An "empty" container that held a hazardous chemical may still contain hazardous residue.
-
Triple Rinsing: To render a container "RCRA empty," it can be triple-rinsed with a suitable solvent.[6][7]
-
Collect Rinsate: Crucially, all rinsate from this process must be collected as hazardous waste. [12] The rinsate should be placed in a container designated for liquid hazardous waste.
-
Final Disposal: Once triple-rinsed, the container can often be recycled or disposed of as non-hazardous waste.[6][7] Alternatively, the container can be punctured to make it unusable and discarded according to institutional and local regulations.[6][7]
Disposal Workflow Diagram
The following diagram provides a visual decision-making guide for the proper handling and disposal of this compound waste streams.
Caption: Decision workflow for the safe disposal of this compound.
Final Disposal Pathway: Incineration
The recommended and most definitive method for the final disposal of this compound is through a licensed chemical destruction facility.[6] The preferred technology is controlled incineration equipped with afterburners and flue gas scrubbers.[1][7] This high-temperature process ensures the complete destruction of the organic molecule, preventing its release into the environment. Your institution's EHS department will manage the contract with a certified hazardous waste disposal company that utilizes this technology.
References
-
SAFETY DATA SHEET - 1-(4-Bromophenyl)piperidine. AGF Bioscience. Available from: [Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information (NCBI) - NIH. Available from: [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Pharmaceutical Waste Guidance. Florida Department of Environmental Protection. Available from: [Link]
-
Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. Available from: [Link]
-
EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Jones Day. Available from: [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. leegov.com [leegov.com]
Personal Protective Equipment & Handling Guide: 1-(4-Methoxyphenyl)piperidine
Part 1: Executive Safety Directives (The "Why" & "How")
Handling 1-(4-Methoxyphenyl)piperidine (CAS 5097-25-6) requires a safety strategy that goes beyond generic "lab safety." As a piperidine derivative with an aromatic ether moiety, this compound presents specific risks related to skin absorption, respiratory irritation, and potential pharmacological activity .
Unlike common reagents where hazards are well-defined, this intermediate falls into a category requiring Universal Precautions for Novel Chemical Entities (NCEs) . We must assume a higher toxicity profile due to the piperidine pharmacophore, which is common in bioactive ligands (e.g., sigma receptor ligands, opioid analogs).
Core Safety Thesis:
-
The Hazard: Potential neuroactivity and high lipophilicity (facilitating skin absorption).
-
The Control: Full isolation from biological pathways via engineering controls and chemically resistant barriers.
-
The Failure Mode: Dermal exposure is the mostly likely route of accidental intoxication; inhalation of dust is the most rapid.
Part 2: Chemical Profile & Hazard Assessment[1][2]
| Property | Detail | Implication for Safety |
| Chemical Name | This compound | Also known as N-(4-Methoxyphenyl)piperidine or 4-Piperidinoanisole. |
| CAS Number | 5097-25-6 | Verify this exact CAS on container labels to distinguish from piperazine analogs. |
| Molecular Formula | C₁₂H₁₇NO | MW: 191.27 g/mol .[1][2] |
| Physical State | Solid (Low melting point) | Dust generation is a primary risk during weighing. |
| Chemical Class | Tertiary Aromatic Amine | Basic: Incompatible with strong acids/oxidizers.[3] Lipophilic: Penetrates nitrile gloves faster than inorganic salts. |
| Predicted GHS | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Treat as Acute Tox. 4 (Oral/Dermal) due to structural analogs. |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the molecular permeation of the chemical through protective materials.
1. Hand Protection (Critical Control Point)
-
Standard Handling (Dry Solid):
-
Primary: Nitrile Exam Gloves (minimum 5 mil / 0.12 mm).
-
Protocol: Double-gloving is mandatory. The outer glove protects against gross contamination; the inner glove is the final barrier.
-
Change Frequency: Every 60 minutes or immediately upon splash.
-
-
Solution Handling / Spills:
-
Material: Silver Shield / 4H (PE/EVAL/PE) Laminate or Viton®.
-
Why? Aromatic amines can permeate standard nitrile in <15 minutes when in organic solvents (DCM, MeOH). Laminate gloves offer >480 min breakthrough time.
-
2. Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If Hood Unavailable/Maintenance):
-
Respirator: Full-face or Half-mask elastomer respirator.
-
Cartridge: P100 (HEPA) for particulates + OV (Organic Vapor) for potential volatility/solvents.
-
Note: N95 masks are insufficient for solution-phase vapors.
-
3. Eye & Body Protection[4]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of dust migration.
-
Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends (polyester) should be avoided due to static generation which disperses powder.
Part 4: Operational Workflow (Step-by-Step)
The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop Work" triggers.
Figure 1: Operational logic flow for handling this compound, delineating protocols for solid vs. liquid states and spill response.
Detailed Protocols
1. Weighing & Transfer (The Highest Risk Step)
-
Static Hazard: Piperidine derivatives as solids are often electrostatic. They can "jump" from spatulas.
-
Control: Use an ionizing fan or anti-static gun on the weigh boat before adding the compound.
-
Containment: Place the balance inside the fume hood. If this is impossible, use a "powder safety enclosure" (PSE).
-
Technique: Never pour from the stock bottle. Use a disposable spatula. Place a damp paper towel (solvent-wet) around the balance pan to trap any stray particles immediately.
2. Reaction Setup
-
Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is possible with amines.
-
Inert Atmosphere: Store and handle under Nitrogen or Argon. Aromatic amines can oxidize, forming potentially more toxic degradation products (N-oxides).
3. Decontamination
-
Surface Cleaning: Wipe surfaces with a 10% Acetic Acid solution followed by water. The acid protonates the amine, rendering it a water-soluble salt (piperidinium) that is easier to clean than the free base.
-
Glassware: Rinse with acetone, then soak in an acid bath.
Part 5: Waste Disposal & Emergency Response
Disposal Protocol:
-
Stream: Segregate as "Hazardous Organic Waste - Amine Containing" .
-
Packaging: Do not dispose of pure solid in the general trash. Dissolve small amounts in a combustible solvent and add to the organic waste stream for incineration.
-
Labeling: Explicitly mark waste tags with "Toxic" and "Irritant".
Emergency Response:
-
Skin Contact:
-
Immediate: Drench with water for 15 minutes.
-
Soap: Use a lipophilic surfactant (e.g., dish soap) rather than just water, as the compound is oily.
-
Medical: Seek evaluation. Aromatic amines can cause methemoglobinemia (blue skin/low oxygen) in high doses, though less likely with this specific structure than aniline.
-
-
Inhalation: Move to fresh air immediately. If breathing is labored, emergency services (Oxygen) are required.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79768, this compound. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
